Onapristone
Description
This compound has been used in trials studying the treatment of Prostate Cancer, Recurrent Prostate Cancer, Metastatic Prostate Cancer, Androgen-independent Prostate Cancer, and Progesterone Receptor Positive Tumor: Max 1 Line of Prior Chemotherapy, no Prior Hormone Therapy.
This compound is an orally bioavailable progesterone receptor (PR) antagonist, with potential antineoplastic activity. Upon oral administration, this compound binds to the PR and inhibits both PR activation and the associated expression of PR-responsive genes. This may inhibit PR-mediated proliferative effects in cancer cells overexpressing PR. In addition, this compound may downregulate cancer stem cell mobilization and block immune evasion. PR is expressed on certain cancer cell types and plays a key role in tumor cell proliferation and survival.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and has 3 investigational indications.
induces vaginal bleeding and luteal regression in monkeys; structure given in first source; progesterone antagonist
Properties
IUPAC Name |
(8S,11R,13R,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxypropyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39NO3/c1-28-18-25(19-5-8-21(9-6-19)30(2)3)27-23-12-10-22(32)17-20(23)7-11-24(27)26(28)13-15-29(28,33)14-4-16-31/h5-6,8-9,17,24-26,31,33H,4,7,10-16,18H2,1-3H3/t24-,25+,26-,28+,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXUMDBQLIVNHZ-YOUGDJEHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(CCCO)O)C5=CC=C(C=C5)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@@]2(CCCO)O)C5=CC=C(C=C5)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90242210 | |
| Record name | Onapristone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90242210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96346-61-1 | |
| Record name | Onapristone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96346-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Onapristone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096346611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Onapristone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12637 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Onapristone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90242210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (11b,13a,17a)-11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxypropyl)estra-4,9-dien-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ONAPRISTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6H7G23O3N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Onapristone: A Technical Guide to its Progesterone Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Onapristone (ZK 98299) is a potent, non-steroidal, pure progesterone receptor (PR) antagonist.[1] It functions as a type I antiprogestin, preventing both progesterone receptor A (PR-A) and B (PR-B) monomer dimerization, inhibiting ligand-induced phosphorylation, and preventing the association of the PR with its co-activators.[2][3] This comprehensive guide details the mechanism of action, quantitative activity, and relevant experimental protocols for this compound, providing a crucial resource for researchers in oncology and reproductive health.
Mechanism of Action
This compound is an orally bioavailable PR antagonist with potential antineoplastic activity.[4] Upon administration, it binds to the progesterone receptor, inhibiting its activation and the subsequent expression of PR-responsive genes.[4] This action can suppress the proliferative effects mediated by the progesterone receptor in cancer cells that overexpress it. Furthermore, this compound may also play a role in downregulating the mobilization of cancer stem cells and blocking immune evasion.
Unlike some other progesterone receptor modulators, this compound is classified as a "pure" antagonist, demonstrating no partial agonist activity. Its mechanism of action as a type I antiprogestin is distinct in that it prevents the PR complex from binding to DNA and inhibits ligand-induced phosphorylation.
Signaling Pathway
The binding of progesterone to its receptor typically induces a conformational change, leading to dimerization, phosphorylation, and binding to progesterone response elements (PREs) on DNA, ultimately modulating gene transcription. This compound disrupts this cascade at an early stage.
Caption: this compound's antagonist mechanism versus progesterone's agonist action.
Quantitative Data
The following tables summarize the available quantitative data on this compound's activity.
Table 1: In Vitro Activity
| Parameter | Cell Line/Assay | Value | Reference |
| Dosing | In vitro liver-focused toxicology | Up to 50 µM |
Table 2: In Vivo Animal Studies
| Animal Model | Dosing | Outcome | Reference |
| Study Animals | Up to 30 mg/kg for 32 days | No significant hepatotoxicities or lethalities | |
| Superovulated Ewes | 1 mg/kg, i.v. (two injections, 12h apart) | Severely compromised fertilization by arresting spermatozoa in the cervix |
Table 3: Clinical Trial Data
| Phase | Population | Dosage | Key Findings | Reference |
| Phase I/II | Locally advanced, hormone therapy-naïve metastatic breast cancer | 100 mg/day | 56% overall response rate, 67% clinical benefit rate | |
| Phase I/II | Metastatic tamoxifen-resistant breast cancer | Not Specified | 10% overall response rate, 49% clinical benefit rate | |
| Phase I | Recurrent/metastatic PR-expressing cancers | 10, 20, 30, 40, 50 mg BID (ER) or 100 mg QD (IR) | Recommended Phase 2 dose: 50 mg ER BID. Clinical benefit in heavily pretreated patients. | |
| Phase II | Recurrent PR-positive adult-type granulosa cell tumor of the ovary | 50 mg ER BID (with 1 mg anastrozole daily) | Did not meet primary endpoint of overall response rate. | |
| Phase II | PR+ recurrent granulosa cell ovarian cancer, low-grade serous ovarian/primary peritoneal cancer, or endometrioid endometrial cancer | 50 mg ER BID | To assess if this compound ER can shrink or stop cancer growth. |
ER: Extended Release, IR: Immediate Release, BID: Twice Daily, QD: Once Daily
Experimental Protocols
Progesterone Receptor Competitive Binding Assay
This assay is fundamental to determining the binding affinity of this compound for the progesterone receptor.
Caption: Workflow for a competitive progesterone receptor binding assay.
Methodology:
-
Receptor Preparation: Prepare cytosol from PR-expressing cells (e.g., T47D breast cancer cells) or use purified recombinant PR.
-
Incubation: Incubate a fixed concentration of radiolabeled progesterone (e.g., [³H]promegestone) with the receptor preparation.
-
Competition: Add increasing concentrations of unlabeled this compound to compete with the radiolabeled ligand for binding to the PR.
-
Separation: After reaching equilibrium, separate the receptor-bound from the unbound radioligand using methods like dextran-coated charcoal or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Analysis: Plot the percentage of bound radioligand against the concentration of this compound. Calculate the IC50 (concentration of this compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
In Vivo Efficacy Study in Xenograft Models
Animal models are crucial for evaluating the anti-tumor efficacy of this compound.
Methodology:
-
Cell Implantation: Implant PR-positive human cancer cells (e.g., endometrial or breast cancer cell lines) subcutaneously into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to establish and reach a predetermined size.
-
Treatment: Randomize mice into control and treatment groups. Administer this compound orally at various doses (e.g., up to 30 mg/kg) daily. The control group receives a vehicle.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the animals, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers).
Clinical Development and Safety
The clinical development of this compound was initially halted due to concerns about liver enzyme elevations. However, research suggests that these off-target effects might be related to high maximum plasma concentrations (Cmax). An extended-release (ER) formulation, ONA-ER, was developed to mitigate this by reducing the Cmax. Phase I and II studies with ONA-ER have shown a more favorable safety profile, particularly regarding hepatotoxicity, and have demonstrated clinical benefit in heavily pretreated patients with endometrial, ovarian, and breast cancers.
Conclusion
This compound is a potent and specific progesterone receptor antagonist with a well-defined mechanism of action. Its ability to act as a pure antagonist without agonist effects makes it a valuable tool for studying PR signaling and a promising therapeutic agent for PR-positive cancers. The development of an extended-release formulation has addressed earlier safety concerns, renewing interest in its clinical application. This guide provides a foundational understanding of this compound's properties for professionals engaged in endocrine-related research and drug development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Phase I study of this compound, a type I antiprogestin, in female patients with previously treated recurrent or metastatic progesterone receptor-expressing cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I study of this compound, a type I antiprogestin, in female patients with previously treated recurrent or metastatic progesterone receptor-expressing cancers | PLOS One [journals.plos.org]
- 4. Facebook [cancer.gov]
Onapristone: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Onapristone (also known as ZK 98299) is a potent and selective progesterone receptor (PR) antagonist that has been investigated for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the chemical structure, a detailed multi-step synthesis pathway, and the mechanism of action of this compound. Experimental protocols for key synthetic steps are detailed, and quantitative data are summarized for clarity. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams to facilitate a deeper understanding of this complex molecule.
Chemical Structure
This compound is a steroidal compound with a complex three-dimensional architecture. Its systematic IUPAC name is (8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxypropyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one[1].
Table 1: Chemical and Physical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₂₉H₃₉NO₃ |
| Molecular Weight | 449.6 g/mol |
| CAS Number | 96346-61-1 |
| Synonyms | ZK 98299, ZK-299, Onapristona |
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically starts from a readily available steroid precursor. The following sections outline a plausible synthetic route based on information gathered from various patents and publications.
Synthesis Pathway Overview
The synthesis of this compound can be conceptually broken down into several key stages:
-
Formation of a protected steroid intermediate with the correct stereochemistry at C5 and C10.
-
Introduction of the 11β-aryl group via a Grignard reaction.
-
Photochemical isomerization to achieve the desired stereochemistry at C13.
-
Introduction of the 17α-hydroxy-17β-(3-hydroxypropyl) side chain.
-
Acidic hydrolysis and dehydration to yield the final product.
Caption: A high-level overview of the synthetic pathway to this compound.
Key Experimental Protocols
A critical step in the synthesis of this compound intermediates involves the photoconversion of the C13 methyl group from the S to the R configuration. This is often performed on a protected intermediate (referred to as a compound of Formula I in patent literature) to yield the desired stereoisomer (a compound of Formula II)[2][3].
Experimental Protocol:
-
A solution of the starting steroid intermediate (e.g., (5R,11R,13S)-11-(Dimethylamino)phenyl-5-hydroxy-13-methyl-1,2,5,6,7,8,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2′-[4]dioxolan]-17(4H)-one) is prepared in a suitable solvent such as tetrahydrofuran (THF).
-
The solution is passed through a falling film photoreactor, which is cooled to approximately -30 °C.
-
The solution is irradiated with a narrow-band frequency light source, typically a high-pressure mercury lamp with a specific filter to isolate the desired wavelength.
-
The reaction progress is monitored by a suitable analytical technique, such as HPLC, to determine the ratio of the starting material to the desired photoproduct.
-
Upon completion, the solvent is removed under reduced pressure, and the resulting mixture is carried forward to the next step, or purified by chromatography if necessary.
The final steps in the synthesis involve the removal of protecting groups and the formation of the α,β-unsaturated ketone system in the A-ring of the steroid. This is typically achieved through acidic hydrolysis and dehydration.
Experimental Protocol:
-
The protected this compound precursor is dissolved in an alcoholic solvent, such as methanol, containing a small amount of a base like pyridine.
-
The solution is cooled to a low temperature (e.g., 5-10 °C) under an inert atmosphere (e.g., nitrogen).
-
A solution of sulfuric acid (e.g., 50%) is slowly added while maintaining the low temperature.
-
The reaction is allowed to proceed for a set time (e.g., 1 hour) and monitored by TLC or HPLC.
-
Upon completion, the reaction is quenched by the slow addition of an aqueous ammonia solution.
-
The crude this compound is extracted into an organic solvent like ethyl acetate.
-
The organic layers are combined, washed with water and brine, and then concentrated to induce crystallization.
-
The crystallized this compound is isolated by filtration and can be further purified by recrystallization from a suitable solvent system (e.g., THF and isopropyl acetate).
Quantitative Data
The following table summarizes available quantitative data for key steps in the synthesis of this compound and its intermediates.
Table 2: Summary of Reaction Yields and Purity
| Reaction Step | Starting Material | Product | Yield | Purity | Reference |
| Acidic Hydrolysis & Dehydration | Protected this compound Precursor | Crude this compound | Not explicitly stated, but a pooled batch yielded 5.3 kg from 9.5 kg of crude material after crystallization. | 88.9% (crude), 96.1% (after crystallization) | |
| Recrystallization | Crude this compound | Purified this compound | 5.12 kg from 6.07 kg of crude material | >99% | |
| Radiosynthesis ([¹¹C]this compound) | N-desmethyl-onapristone | [¹¹C]this compound | 1-2% (non-decay-corrected) | Not specified |
Mechanism of Action: Progesterone Receptor Antagonism
This compound exerts its biological effects by acting as a competitive antagonist of the progesterone receptor (PR). The progesterone receptor exists in two main isoforms, PR-A and PR-B, which are ligand-activated transcription factors.
Progesterone Receptor Signaling Pathway
In the absence of a ligand, the progesterone receptor is located in the cytoplasm in an inactive complex with heat shock proteins (HSPs). Upon binding of the natural ligand, progesterone, the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. In the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, leading to the recruitment of coactivators and the initiation of gene transcription. This signaling cascade regulates various physiological processes, including cell proliferation and differentiation.
This compound's Antagonistic Action
This compound competitively binds to the progesterone receptor. However, this binding induces a conformational change in the receptor that is distinct from that induced by progesterone. This altered conformation prevents the necessary steps for receptor activation. Specifically, this compound:
-
Inhibits PR Dimerization: It prevents the formation of functional PR dimers.
-
Prevents DNA Binding: The this compound-PR complex is unable to effectively bind to PREs on the DNA.
-
Blocks Co-activator Recruitment: It hinders the association of the PR with essential co-activators required for gene transcription.
By blocking these critical steps, this compound effectively inhibits progesterone-mediated gene expression, leading to an anti-proliferative effect in progesterone-sensitive tissues and tumors.
Caption: this compound's mechanism of action as a progesterone receptor antagonist.
Conclusion
This compound is a synthetically complex steroidal molecule with a well-defined mechanism of action as a progesterone receptor antagonist. Its synthesis involves several challenging chemical transformations, including a key photochemical isomerization step. By competitively binding to the progesterone receptor and preventing its activation, this compound effectively blocks progesterone-driven gene transcription, providing a strong rationale for its investigation in the treatment of hormone-sensitive cancers. This guide provides a foundational understanding of the key technical aspects of this compound for professionals in the field of drug development and research.
References
- 1. Facebook [cancer.gov]
- 2. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Extended Release: Safety Evaluation from Phase I–II Studies with an Emphasis on Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Onapristone preclinical toxicology studies
An In-depth Technical Guide to the Preclinical Toxicology of Onapristone
Introduction
This compound (ZK 98299) is a potent, non-selective progesterone receptor (PR) antagonist.[1] Its development, initially for contraception and later for hormone-dependent cancers, was halted in the 1990s due to observations of elevated liver enzymes in clinical trials.[2][3] This led to the development of an extended-release (ER) formulation designed to mitigate hepatotoxicity by reducing peak plasma concentrations (Cmax) while maintaining therapeutic efficacy.[2] This guide provides a comprehensive overview of the publicly available preclinical toxicology data for this compound, with a focus on the studies conducted for the ER formulation. It is important to note that detailed preclinical toxicology data for the original immediate-release formulation are not widely available in the public domain.
Hepatotoxicity Assessment of this compound ER
To support the clinical re-introduction of this compound, a series of non-clinical, liver-focused toxicology studies were conducted on the extended-release formulation. These studies aimed to evaluate the potential for drug-induced liver injury (DILI).
Summary of Preclinical Hepatotoxicity Studies
| Study Type | Model System | Key Parameters | Findings |
| In Vitro | Hepatopac™ models with murine and human primary hepatocytes | Cytotoxicity | No significant hepatotoxicity observed at concentrations up to 50 µM.[2] |
| In Vitro | Sandwich-cultured hepatocyte-based assay | Cholestasis potential | No significant cholestatic potential identified. |
| In Vivo | Mice with humanized livers | Hepatotoxicity | No significant hepatotoxicity observed. |
| In Vivo Repeat-Dose | Unspecified animal model | General toxicology and hepatotoxicity | No significant hepatotoxicities or lethalities at doses up to 30 mg/kg for 32 days. |
Experimental Protocols
In Vitro Hepatotoxicity in Hepatopac™ Models
-
Objective: To assess the direct cytotoxic potential of this compound and its primary metabolite on liver cells.
-
Methodology: Murine and human primary hepatocytes were cultured using the Hepatopac™ system, which co-cultures hepatocytes with stromal cells to maintain liver cell function for an extended period. The cultured cells were then exposed to various concentrations of this compound, up to 50 µM. Cell viability and other markers of cytotoxicity were assessed.
In Vitro Cholestasis Assessment
-
Objective: To evaluate the potential of this compound to cause cholestasis, a condition where bile flow from the liver is reduced or blocked.
-
Methodology: A sandwich-cultured hepatocyte-based in vitro assay was utilized. This model allows for the formation of bile canaliculi, and the potential for a compound to inhibit bile acid transport can be assessed.
In Vivo Hepatotoxicity in Mice with Humanized Livers
-
Objective: To evaluate the hepatotoxic potential of this compound in an in vivo model that more closely mimics human liver metabolism.
-
Methodology: Mice with "humanized" livers, which are engrafted with human hepatocytes, were administered this compound. Liver function tests and histopathological examination of the liver were likely performed to assess for signs of toxicity.
32-Day Repeat-Dose In Vivo Study
-
Objective: To assess the systemic and hepatic toxicity of this compound following repeated dosing.
-
Methodology: While the specific animal model is not disclosed in the available literature, a standard repeat-dose toxicology study design would have been followed. This would involve daily administration of this compound at multiple dose levels (up to 30 mg/kg) for 32 consecutive days. A control group receiving a vehicle would also be included. Endpoints would have included clinical observations, body weight changes, food consumption, clinical pathology (hematology and serum chemistry, including liver enzymes), and gross and microscopic pathology of various tissues, with a focus on the liver.
Hypothesized Mechanism of Hepatotoxicity
The liver toxicity observed in clinical trials with the immediate-release formulation of this compound is thought to be related to off-target effects, particularly at high peak plasma concentrations. The leading hypothesis involves the cross-reactivity of this compound with the glucocorticoid receptor (GR) in the liver.
Reproductive and Developmental Toxicology
Publicly available information on the reproductive and developmental toxicology of this compound is limited. However, a GHS classification of H360 indicates that the substance "May damage fertility or the unborn child". This classification is typically based on findings from preclinical studies in animals, such as fertility and early embryonic development studies and embryo-fetal development studies. The specific details of these studies for this compound are not available in the reviewed literature. One study in ewes indicated that this compound treatment during the preovulatory period compromised fertilization by arresting spermatozoa in the cervix. Another study on mouse embryos in vitro suggested that mifepristone, another progesterone receptor antagonist, can directly disrupt embryogenesis.
Genotoxicity and Carcinogenicity
No information regarding genotoxicity or carcinogenicity studies for this compound was found in the publicly available literature reviewed for this guide. Standard preclinical safety assessments for a drug intended for long-term use would typically include a battery of genotoxicity tests and long-term carcinogenicity studies in rodents.
Preclinical Safety Assessment Workflow
The following diagram illustrates a likely workflow for the preclinical safety assessment of the this compound ER formulation, based on the available information.
Conclusion
The preclinical toxicology profile of this compound, particularly the extended-release formulation, has been focused on mitigating the risk of hepatotoxicity observed in early clinical trials of the immediate-release form. The available data from in vitro and in vivo studies on the ER formulation did not reveal a significant hepatic safety signal, supporting its continued clinical development. However, a comprehensive understanding of this compound's preclinical toxicology is limited by the lack of publicly available detailed data, especially for the original immediate-release formulation and for endpoints such as reproductive and developmental toxicity, genotoxicity, and carcinogenicity. Researchers and drug development professionals should be aware of these data gaps when evaluating the overall safety profile of this compound.
References
Onapristone's Interplay with Cellular Signaling: A Technical Deep Dive
For Immediate Release
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of Onapristone's role in modulating key cell signaling pathways. This compound, a potent and selective progesterone receptor (PR) antagonist, has garnered significant interest for its therapeutic potential in hormone-driven cancers.[1][2] This document delves into the molecular mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling cascades it influences.
This compound's Core Mechanism: Progesterone Receptor Antagonism
Quantitative Impact of this compound on Cellular Processes
The antagonistic action of this compound translates into measurable effects on cancer cell viability and signaling pathways. Preclinical studies have provided quantitative data on its efficacy.
Table 1: In Vitro Efficacy of this compound in Uterine Cancer Cells
| Cell Line | IC50 (µM) for Cell Viability (72h treatment) | Reference |
| ISHIKAWA (PR-high) | ~10 | |
| HEC1A (PR-moderate) | >20 | |
| SKUT2 (PR-low) | >20 |
Clinical trials have further substantiated the therapeutic potential of this compound, particularly the extended-release formulation (ONA-XR), in various hormone receptor-positive cancers.
Table 2: Clinical Efficacy of this compound in Patients with PR-Positive Cancers
| Trial/Cohort | Treatment | Clinical Benefit Rate (CBR) | Median Progression-Free Survival (PFS) | Reference |
| Phase I (heavily pretreated) | This compound-XR (50 mg BID) | 17% (≥24 weeks) | 8 weeks | |
| Phase II Basket Trial (aGCT cohort) | This compound-XR (50 mg BID) | 35.7% (≥16 weeks) | 2.8 months | |
| Phase II OATH Trial (Endometrial Cancer) | ONA-XR + Anastrozole | - | 4-month PFS rate: 77% |
This compound's Modulation of Key Signaling Pathways
This compound's impact extends beyond simple PR blockade, influencing a network of interconnected signaling pathways crucial for cancer cell growth and survival.
Progesterone Receptor (PR) Signaling Pathway
This compound directly inhibits the PR signaling pathway. Upon binding to the PR, progesterone typically induces a conformational change, leading to receptor dimerization, nuclear translocation, and binding to progesterone response elements (PREs) on DNA, thereby regulating gene expression. This compound, as a type I antagonist, prevents these crucial steps, including ligand-induced phosphorylation of the PR.
Figure 1: this compound's blockade of the Progesterone Receptor signaling pathway.
MAPK/ERK Pathway
Studies have demonstrated a link between this compound and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. In some cellular contexts, this compound has been shown to inhibit the phosphorylation of PR at serine 345 (S345), a site that can be phosphorylated by MAPKs. This suggests a potential mechanism by which this compound can counteract growth factor-driven, ligand-independent PR activation.
Figure 2: this compound's inhibitory effect on MAPK/ERK-mediated PR phosphorylation.
PI3K/Akt and Wnt/β-catenin Pathways
While direct, quantitative evidence of this compound's impact on the PI3K/Akt and Wnt/β-catenin pathways is still emerging, the extensive crosstalk between PR and these critical signaling cascades suggests a likely modulatory role. Progesterone signaling is known to interact with both the PI3K/Akt pathway, which is central to cell survival and proliferation, and the Wnt/β-catenin pathway, a key regulator of development and tumorigenesis. Further research is warranted to elucidate the precise mechanisms and quantitative effects of this compound on these pathways.
Detailed Experimental Protocols
To facilitate further research into this compound's mechanisms of action, this section provides detailed protocols for key experimental techniques cited in the literature.
Western Blot Analysis of Protein Phosphorylation
This protocol is adapted from a study investigating this compound's effect on PR and MAPK phosphorylation.
Objective: To determine the levels of total and phosphorylated proteins in cell lysates following this compound treatment.
Materials:
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
4-12% Bis-Tris polyacrylamide gels.
-
PVDF membranes.
-
Blocking buffer (5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-PR (S345), anti-total PR, anti-phospho-ERK, anti-total ERK).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis: Treat cells with this compound at desired concentrations and time points. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration of the lysates using the BCA assay.
-
Gel Electrophoresis: Denature 30-50 µg of protein per lane by boiling in Laemmli sample buffer. Separate proteins on a 4-12% Bis-Tris gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST, apply ECL substrate, and visualize the bands using a chemiluminescence imaging system.
-
Quantification: Densitometry analysis can be performed to quantify band intensities, normalizing phosphorylated protein levels to total protein levels.
Immunoprecipitation of Progesterone Receptor
This protocol provides a general framework for immunoprecipitating the progesterone receptor to study protein-protein interactions that may be affected by this compound.
Objective: To isolate the progesterone receptor and its interacting proteins from cell lysates.
Materials:
-
Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) with protease inhibitors.
-
Anti-PR antibody.
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., low pH glycine buffer or Laemmli sample buffer).
Procedure:
-
Cell Lysis: Lyse cells treated with or without this compound using a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-PR antibody for 2-4 hours or overnight at 4°C.
-
Capture: Add protein A/G magnetic beads and incubate for 1 hour at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by Western blotting to identify interacting partners.
Luciferase Reporter Gene Assay for PR Activity
This protocol describes a method to quantify the transcriptional activity of the progesterone receptor in response to this compound.
Objective: To measure the effect of this compound on progesterone-induced gene expression using a luciferase reporter construct.
Materials:
-
Mammalian cell line expressing PR.
-
Luciferase reporter plasmid containing PREs upstream of the luciferase gene.
-
Transfection reagent.
-
Progesterone.
-
This compound.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect cells with the PRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
Treatment: After 24 hours, treat the cells with progesterone in the presence or absence of varying concentrations of this compound.
-
Cell Lysis: After 24-48 hours of treatment, lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the fold change in luciferase activity relative to the vehicle-treated control.
Experimental Workflow and Logical Relationships
The investigation of this compound's role in cell signaling typically follows a logical progression from initial screening to detailed mechanistic studies.
Figure 3: A representative experimental workflow for investigating this compound's effects.
Conclusion
This compound is a highly selective progesterone receptor antagonist with demonstrated efficacy in preclinical models and clinical trials for hormone-driven cancers. Its primary mechanism of action involves the direct blockade of PR signaling. Furthermore, emerging evidence suggests its ability to modulate other key signaling pathways, such as the MAPK/ERK cascade. While its effects on the PI3K/Akt and Wnt/β-catenin pathways are an active area of investigation, the established crosstalk between PR and these pathways points to a broader impact of this compound on the cancer cell signaling network. The experimental protocols and data presented in this whitepaper provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound.
References
- 1. Facebook [cancer.gov]
- 2. Facebook [cancer.gov]
- 3. Basket study of oral progesterone antagonist this compound extended release in progesterone receptor-positive recurrent granulosa cell, low-grade serous ovarian cancer, or endometrioid endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase I study of this compound, a type I antiprogestin, in female patients with previously treated recurrent or metastatic progesterone receptor-expressing cancers | PLOS One [journals.plos.org]
Onapristone's Impact on Gene Expression in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onapristone is a potent and selective progesterone receptor (PR) antagonist that has been investigated for its therapeutic potential in various hormone-dependent cancers, including breast, endometrial, and ovarian cancers. As a type I antiprogestin, its primary mechanism of action involves the direct inhibition of the progesterone receptor, a key driver of cellular proliferation and survival in many cancer types. This technical guide provides an in-depth overview of this compound's effects on gene expression in cancer cells, detailing its mechanism of action, impact on signaling pathways, and the experimental protocols used to elucidate these effects.
Mechanism of Action
This compound exerts its effects by directly binding to the progesterone receptor, preventing the conformational changes necessary for its activation. Unlike progestin agonists which promote PR dimerization, phosphorylation, and binding to progesterone response elements (PREs) in the DNA, this compound's binding leads to an inactive receptor conformation. This prevents the recruitment of co-activators and the initiation of transcription of PR-target genes.[1][2][3][4]
Specifically, this compound has been shown to:
-
Prevent the dimerization of PRA and PRB monomers.[4]
-
Inhibit ligand-induced phosphorylation of the progesterone receptor.
-
Prevent the association of the PR with its co-activators.
-
Block the binding of the PR complex to DNA.
This comprehensive blockade of PR signaling results in the modulation of a wide array of downstream genes involved in critical cellular processes.
Impact on Gene Expression
This compound's antagonism of the progesterone receptor leads to significant alterations in the expression of genes that regulate cell cycle progression, apoptosis, and other cancer-related pathways. While large-scale, publicly available quantitative datasets from RNA-sequencing or microarray analyses of cancer cells treated with this compound alone are limited, several studies have identified key gene expression changes.
Table 1: Summary of Known Gene Expression Changes Induced by this compound in Cancer Cells
| Gene | Cancer Type/Cell Line | Direction of Change | Method of Detection | Reference(s) |
| p21 (CDKN1A) | Uterine Cancer (Ishikawa) | Upregulation | Western Blot | |
| Wnt4 | Mouse Mammary Gland | Downregulation (reverses E+P induced upregulation) | qRT-PCR, RNA-seq | |
| Rankl (TNFSF11) | Mouse Mammary Gland | Downregulation (reverses E+P induced upregulation) | qRT-PCR, RNA-seq | |
| Bmp2 | Rat Decidualization Model | Downregulation | qRT-PCR | |
| Hand2 | Rat Decidualization Model | Downregulation | qRT-PCR |
It is important to note that the effects of this compound on gene expression can be context-dependent, varying with the specific cancer type, the hormonal milieu, and the presence of other signaling pathway alterations.
Signaling Pathways Modulated by this compound
The primary signaling pathway affected by this compound is the progesterone receptor signaling pathway. However, there is growing evidence of crosstalk with other major signaling cascades, notably the MAPK/ERK pathway.
Progesterone Receptor Signaling Pathway
The canonical progesterone receptor signaling pathway involves the binding of progesterone to the PR in the cytoplasm, leading to its dimerization, phosphorylation, and translocation to the nucleus. In the nucleus, the activated PR complex binds to PREs on the DNA, recruiting co-activators and initiating the transcription of target genes that promote cell proliferation and survival. This compound directly inhibits this pathway at multiple steps, as illustrated in the diagram below.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Phase I study of this compound, a type I antiprogestin, in female patients with previously treated recurrent or metastatic progesterone receptor-expressing cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase I study of this compound, a type I antiprogestin, in female patients with previously treated recurrent or metastatic progesterone receptor-expressing cancers | PLOS One [journals.plos.org]
Early-Phase Clinical Trials of Onapristone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onapristone is a synthetic steroidal antiprogestogen that functions as a pure, silent antagonist of the progesterone receptor (PR).[1] Initially investigated as a potential contraceptive and for the treatment of breast cancer, its development was halted in the 1990s due to concerns about liver function abnormalities.[1][2] However, renewed interest has emerged in this compound, particularly in an extended-release (ER) formulation, for the treatment of various progesterone receptor-positive (PR+) cancers, including breast, endometrial, ovarian, and prostate cancers.[3][4] This technical guide provides an in-depth overview of the early-phase clinical trials of this compound, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.
Mechanism of Action
This compound is a type I progesterone receptor antagonist. It prevents the dimerization of PR monomers, inhibits ligand-induced phosphorylation, and blocks the association of the PR with its co-activators, thereby preventing PR-mediated DNA transcription. This inhibition of PR signaling can lead to a reduction in the proliferation of cancer cells that are dependent on this pathway for growth.
Progesterone Receptor Signaling Pathway
Progesterone, a steroid hormone, plays a crucial role in regulating gene expression in target cells. Upon binding to progesterone, the progesterone receptor (PR) undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. The PR can also be activated in a ligand-independent manner through phosphorylation by various kinases, including those in the MAPK pathway. This compound acts by competitively binding to the PR and preventing these downstream signaling events.
Early-Phase Clinical Trials
Several early-phase clinical trials have been conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound, particularly its extended-release (ONA-ER) formulation. These studies have enrolled patients with a variety of PR-positive cancers.
Experimental Protocols
The general design of these early-phase trials follows a dose-escalation and cohort expansion model.
A key study is the Phase I/II trial NCT02052128, which was an open-label, multicenter, randomized, parallel-group study.
-
Phase I (Dose Escalation): The primary objective was to determine the recommended Phase II dose (RP2D) of ONA-ER. Patients were randomized to receive ONA-ER at doses of 10, 20, 30, 40, or 50 mg twice daily (BID), or immediate-release (IR) this compound at 100 mg once daily (QD). The dose-limiting toxicity (DLT) observation period was 57 days.
-
Phase II (Cohort Expansion): This phase aimed to evaluate the overall response rate (ORR) in patients with recurrent or metastatic activated progesterone receptor-positive (APRpos) uterine endometrioid adenocarcinoma at the determined RP2D.
Key Inclusion Criteria:
-
Post-menopausal female patients, 18 years of age or older.
-
Recurrent or metastatic PR-expressing cancer.
-
ECOG performance status of 0-1.
-
Adequate organ function.
Key Exclusion Criteria:
-
Body mass index (BMI) <18.5 or >35 kg/m2 .
-
QTc(F) interval >480 msec or clinically significant cardiac rhythm abnormalities.
-
Liver function test abnormalities at screening.
Quantitative Data Summary
Pharmacokinetics
Pharmacokinetic (PK) parameters have been evaluated for both immediate-release (IR) and extended-release (ER) formulations of this compound. A population pharmacokinetic (PPK) model described the plasma this compound time-concentration curves as a two-compartment open model with linear elimination.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Formulation | Dose | Value (Mean ± SD or as specified) | Reference |
| tmax (Time to maximum plasma concentration) | IR | 10 mg | 1 hour (fasted) | |
| IR | 10 mg | 4 hours (fed) | ||
| t1/2 (Plasma half-life) | IR | 10 mg | 4.36 ± 0.81 hours (fasted) | |
| IR | 10 mg | 3.76 ± 0.36 hours (fed) | ||
| Cmax (Maximum plasma concentration) | IR | 10 mg | Decreased by ~18% with food | |
| AUC0-∞ (Area under the curve) | IR | 10 mg | Increased by ~13% with food | |
| Recommended Phase 2 Dose (RP2D) | ER | - | 50 mg BID |
Safety and Tolerability
The extended-release formulation of this compound was developed to mitigate the liver function test (LFT) elevations observed with the immediate-release formulation. Early-phase trials of ONA-ER have generally shown it to be well-tolerated.
Table 2: Summary of Treatment-Emergent Adverse Events (TEAEs) with ONA-ER
| Adverse Event | Grade | Frequency | Population | Reference |
| Any Drug-Related AE | Any | 61.4% (54/88 patients) | PR+ malignancies (breast, ovarian, endometrial, prostate cancer) | |
| Elevated ALT/AST | Any | 20% | Patients with liver metastases | |
| Any | 6.3% | Patients without liver metastases | ||
| Grade ≥ 3 TEAEs (>1 patient) | 3 | Not specified in detail, but included G3 LFT elevations in 4 patients (8%) with liver progression | Previously treated recurrent or metastatic PR-expressing cancers | |
| Febrile Neutropenia | 3 | 1 patient | Recurrent granulosa cell, low-grade serous ovarian, or endometrioid endometrial cancer | |
| Anemia | 3 | 1 patient | Recurrent granulosa cell, low-grade serous ovarian, or endometrioid endometrial cancer |
Importantly, in the Phase I study of ONA-ER, no dose-limiting toxicity was observed, and reported liver function test elevations were related to liver metastases.
Preliminary Efficacy
While the primary focus of early-phase trials is safety and dose determination, preliminary efficacy has also been assessed.
Table 3: Preliminary Efficacy of this compound in Early-Phase Trials
| Trial/Indication | Treatment | N | Efficacy Endpoint | Result | Reference |
| Phase I (NCT02052128) | ONA-ER (various doses) | 52 | Clinical Benefit ≥ 24 weeks | 9 patients | |
| Stable Disease | 11 patients | ||||
| Phase II OATH (NCT03909152) | ONA-ER + Anastrozole | 9 (evaluable) | 4-month Progression-Free Survival (PFS) Rate | 77% | |
| Overall Response Rate (ORR) | 22% (2 confirmed partial responses) | ||||
| Phase II SMILE | ONA-ER + Fulvestrant | 11 | Median Time to Progression | 63 days | |
| Stable Disease as Best Response | 4 of 11 patients | ||||
| Phase II Basket Study | ONA-ER | 14 (aGCT cohort) | Overall Response Rate (ORR) | 0% | |
| Clinical Benefit Rate (CBR) | 42.9% | ||||
| 12-month PFS Rate | 14.3% | ||||
| Phase II (Primary Breast Cancer) | This compound 100 mg/day (IR) | 18 | Overall Tumor Remission Rate | 67% (56% partial response, 11% stable disease) |
Conclusion
Early-phase clinical trials of this compound, particularly the extended-release formulation, have established a manageable safety profile and a recommended Phase II dose of 50 mg BID. The pharmacokinetic data support the use of the ER formulation to provide consistent drug exposure while potentially mitigating the risk of hepatotoxicity associated with the immediate-release version. Preliminary efficacy signals have been observed in several tumor types, including endometrial and breast cancer, warranting further investigation in later-phase trials. The development of a companion diagnostic to identify patients with activated progesterone receptors may further enhance the clinical utility of this compound. Continued research is essential to fully elucidate the therapeutic potential of this targeted agent in the treatment of progesterone receptor-positive malignancies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a progesterone receptor antagonist, as first-line therapy in primary breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Extended Release: Safety Evaluation from Phase I–II Studies with an Emphasis on Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
Methodological & Application
Onapristone: A Tool for Interrogating Progesterone Receptor Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Onapristone is a potent and selective Type I progesterone receptor (PR) antagonist.[1][2][3] Unlike partial agonists, this compound is a pure antagonist that effectively blocks the binding of progesterone to its receptor, thereby inhibiting downstream signaling pathways.[2][4] This property makes it an invaluable tool for researchers studying the physiological and pathological roles of progesterone receptor signaling. These application notes provide detailed protocols for utilizing this compound in key in vitro assays to dissect PR function, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.
This compound functions by preventing the progesterone receptor from undergoing a conformational change necessary for dimerization and subsequent binding to progesterone response elements (PREs) on DNA. This mechanism effectively halts the transcription of progesterone-responsive genes. Its high specificity and antagonistic action allow for precise investigation of PR-mediated cellular processes.
Data Presentation
Quantitative data from experiments utilizing this compound should be meticulously recorded and presented to allow for clear interpretation and comparison. The following tables provide templates for organizing typical data obtained from binding affinity, functional antagonism, and protein expression assays.
Table 1: Competitive Binding Affinity of this compound for Progesterone Receptor
| Compound | Progesterone Receptor Isoform | Kᵢ (nM) | Standard Deviation (nM) | Number of Replicates (n) |
| Progesterone | PR-A | Value | Value | Value |
| Progesterone | PR-B | Value | Value | Value |
| This compound | PR-A | Value | Value | Value |
| This compound | PR-B | Value | Value | Value |
Table 2: Functional Antagonism of Progesterone Receptor-Mediated Transcription by this compound
| Cell Line | Reporter Construct | Agonist (Progesterone) Concentration (nM) | This compound IC₅₀ (nM) | Standard Deviation (nM) | Number of Replicates (n) |
| T47D | PRE-Luciferase | 10 | Value | Value | Value |
| MCF7 | PRE-Luciferase | 10 | Value | Value | Value |
Note: Specific IC₅₀ values for this compound can vary depending on the cell line, reporter construct, and assay conditions. Experimental determination is required.
Table 3: Effect of this compound on Progesterone-Induced PR Phosphorylation
| Cell Line | Treatment | PR Phosphorylation Site | Fold Change vs. Progesterone Control | Standard Deviation | Number of Replicates (n) |
| T47D | Progesterone (10 nM) | Ser294 | 1.0 | 0.0 | 3 |
| T47D | Progesterone (10 nM) + this compound (100 nM) | Ser294 | Value | Value | 3 |
| T47D | Progesterone (10 nM) | Ser190 | 1.0 | 0.0 | 3 |
| T47D | Progesterone (10 nM) + this compound (100 nM) | Ser190 | Value | Value | 3 |
Note: The fold change in phosphorylation should be quantified from Western blot data.
Mandatory Visualizations
Diagrams are essential for illustrating the complex biological processes and experimental procedures involved in studying progesterone receptor signaling with this compound.
Caption: this compound's mechanism of action in blocking progesterone receptor signaling.
Caption: Experimental workflow for a competitive radioligand binding assay.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Phase I study of this compound, a type I antiprogestin, in female patients with previously treated recurrent or metastatic progesterone receptor-expressing cancers | PLOS One [journals.plos.org]
- 3. Phase I study of this compound, a type I antiprogestin, in female patients with previously treated recurrent or metastatic progesterone receptor-expressing cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basket study of oral progesterone antagonist this compound extended release in progesterone receptor-positive recurrent granulosa cell, low-grade serous ovarian cancer, or endometrioid endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
Onapristone: A Tool to Investigate and Overcome Hormone Resistance in Cancer
Application Notes and Protocols for Researchers
Introduction
Onapristone is a potent and selective Type I progesterone receptor (PR) antagonist. Unlike some other PR modulators, this compound acts as a pure antagonist, preventing the PR from binding to DNA and initiating gene transcription.[1] This unique mechanism of action makes it an invaluable tool for investigating the role of progesterone signaling in cancer progression and for exploring therapeutic strategies to overcome hormone resistance. These application notes provide detailed protocols for utilizing this compound in preclinical cancer research, focusing on cell lines and animal models of hormone-driven cancers such as breast, endometrial, and ovarian cancer.
Mechanism of Action
This compound exerts its anti-tumor effects by directly binding to the progesterone receptor and preventing its activation. As a Type I antagonist, it locks the PR in an inactive conformation, which inhibits the dimerization of PR-A and PR-B monomers, blocks ligand-induced phosphorylation, and prevents the association of the PR with co-activators necessary for gene transcription.[1] This leads to a comprehensive shutdown of PR-mediated signaling pathways that can drive cancer cell proliferation and survival.
Furthermore, recent studies have elucidated this compound's role in modulating other critical signaling pathways implicated in hormone resistance. Notably, this compound has been shown to inhibit the nuclear translocation of phosphorylated PR (at sites Ser294 and Ser345), a process that can be driven by growth factor signaling pathways like the MAPK/ERK pathway, thus representing a mechanism of ligand-independent PR activation.[2] Additionally, this compound can reverse the PR-mediated degradation of STAT2, a key component of the interferon signaling pathway, suggesting a role in restoring anti-tumor immunity.[3][4]
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | This compound Concentration | Result | Reference |
| T47-D | Breast Cancer | Proliferation Assay | Not Specified | 39% growth inhibition | |
| SK-BR-3 | Breast Cancer | Proliferation Assay | Not Specified | 17% growth inhibition | |
| Ishikawa | Endometrial Cancer | MTT Assay | 10 µM | Significant decrease in cell viability | |
| Ishikawa | Endometrial Cancer | Western Blot | 1-10 µM (24h) | Dose-dependent inhibition of p-PR (S345) | |
| Ishikawa | Endometrial Cancer | Western Blot | 10 µM (48-72h) | Increased p21 expression |
In Vivo Efficacy of this compound
| Cancer Model | Treatment | Dosing Schedule | Tumor Growth Inhibition | Reference |
| E2-stimulated PAN-1 (pancreatic) xenografts | This compound | Not Specified | 52% reduction of E2-stimulated growth | |
| RD19 (gastric) xenografts in female mice | This compound | Not Specified | Significant reduction in E2-stimulated growth (P < 0.05) | |
| Ishikawa (endometrial) orthotopic mouse model | This compound | Not Specified | 65.5% reduction in tumor weight vs. control (p<0.05) | |
| DMBA-induced mammary tumor model (rat) | This compound | 5 mg/kg | Growth-inhibitory effect (not statistically significant) |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and can be used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., T47D, MCF-7, Ishikawa)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. A starting concentration range of 0.1 µM to 100 µM is recommended.
-
Remove the overnight medium from the cells and replace it with 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of PR Phosphorylation and Downstream Targets
This protocol allows for the investigation of this compound's effect on PR phosphorylation and the expression of downstream target proteins like p21.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PR, anti-phospho-PR (Ser294), anti-phospho-PR (Ser345), anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 1 µM, 10 µM) for the specified time (e.g., 24 hours). A vehicle control should be included. For studying ligand-dependent phosphorylation, cells can be pre-treated with this compound followed by stimulation with a PR agonist like R5020 (e.g., 25 nM for 1 hour).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Quantitative Real-Time PCR (qPCR) for PR Target Gene Expression
This protocol is for measuring changes in the mRNA levels of PR target genes, such as CDKN1A (p21) and CCND1 (Cyclin D1), following this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Seed and treat cells with this compound as described for the Western blot protocol.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up qPCR reactions in triplicate for each sample and gene, including a no-template control. Each reaction should contain cDNA, SYBR Green master mix, and forward and reverse primers.
-
Run the qPCR plate on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Perform a melt curve analysis to ensure primer specificity.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treatment groups to the vehicle control.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest (e.g., Ishikawa, MCF-7)
-
Matrigel (optional)
-
This compound formulation for in vivo administration (e.g., dissolved in benzyl benzoate and peanut oil for subcutaneous injection)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group at a predetermined dose and schedule (e.g., 0.5 or 1 mg per day, subcutaneous injection). The control group should receive the vehicle.
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and mouse body weight 2-3 times per week.
-
Continue treatment for a specified period (e.g., 3-6 weeks) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot, qPCR).
-
Calculate the percentage of tumor growth inhibition for the this compound-treated group compared to the control group.
Visualizations
Caption: this compound's mechanism of action on the PR signaling pathway.
Caption: Experimental workflow for investigating this compound's anti-cancer effects.
Caption: this compound's inhibition of ligand-independent PR activation via the MAPK pathway.
References
- 1. Phase I study of this compound, a type I antiprogestin, in female patients with previously treated recurrent or metastatic progesterone receptor-expressing cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting Nuclear Phospho-Progesterone Receptor Enhances Antitumor Activity of this compound in Uterine Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
Application Notes: Onapristone as a Tool for Endometrial Research
Introduction
Onapristone is a potent, orally bioavailable, and highly selective Type I progesterone receptor (PR) antagonist.[1][2] It functions as a full competitive antagonist, preventing PR-mediated gene transcription.[1][3] Unlike some other progesterone receptor modulators, this compound is considered a "pure" antiprogestin, exhibiting no paradoxical agonistic effects on the postmenopausal endometrium.[4] These characteristics make this compound a valuable and precise tool for researchers, scientists, and drug development professionals investigating the role of progesterone signaling in both the normal physiology and pathology of the endometrium, including endometrial receptivity, contraception, and endometrial cancer.
Mechanism of Action
Progesterone exerts its effects by binding to its nuclear receptors, PR-A and PR-B. Upon ligand binding, the receptors dimerize, undergo phosphorylation, and bind to progesterone response elements (PREs) on DNA, recruiting co-activators to initiate the transcription of target genes.
This compound disrupts this pathway at multiple key steps. As a Type I antagonist, it prevents the PR monomers from dimerizing after progesterone binding. This action inhibits ligand-induced phosphorylation and prevents the receptor complex from associating with co-activators. Critically, and in contrast to some other antiprogestins, the this compound-bound PR complex is unable to bind to DNA, resulting in a comprehensive blockade of PR-mediated transcriptional activity. This precise mechanism allows researchers to specifically investigate the downstream consequences of progesterone signaling inhibition.
Applications in Endometrial Research
-
Studies of Endometrial Receptivity and Contraception: this compound alters the development of a receptive endometrium. Studies have shown that its administration retards endometrial development, inhibits secretory changes, and reduces the expression of key implantation markers like glycodelin and leukemia inhibitory factor. This makes it an ideal tool for investigating the molecular requirements for successful embryo implantation and for preclinical research into non-hormonal contraceptive methods that target the endometrium directly.
-
Endometrial Cancer Research: Progesterone receptor is expressed in a majority of endometrioid endometrial cancers (EECs). This compound has been evaluated in multiple clinical trials for PR-positive endometrial cancer, both as a monotherapy and in combination with other agents like aromatase inhibitors (anastrozole). It serves as a tool to probe the dependency of these tumors on PR signaling and to evaluate PR antagonism as a therapeutic strategy, particularly in recurrent or metastatic disease.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Pharmacokinetic Parameters of this compound Formulations
| Formulation | Dose | Tmax (Median Hours) | Cmax (Day 1, Median) |
|---|---|---|---|
| Immediate Release (IR) | 100 mg QD | 1.84 | >2x higher than ER |
| Extended Release (ER) | 50 mg BID | 3.01 | - |
Data sourced from a Phase I study comparing formulations. The ER formulation was developed to reduce Cmax and mitigate potential liver enzyme elevations associated with earlier IR formulations.
Table 2: Clinical Trial Dosing Regimens in Endometrial Cancer Research
| Study Phase | Formulation | Dose | Schedule | Population |
|---|---|---|---|---|
| Phase I (Dose Escalation) | Extended Release (ER) | 10, 20, 30, 40, 50 mg | Twice Daily (BID) | PR+ Cancers (including Endometrial) |
| Phase I (Dose Escalation) | Immediate Release (IR) | 100 mg | Once Daily (QD) | PR+ Cancers (including Endometrial) |
| Phase II (RP2D) | Extended Release (ER) | 50 mg | Twice Daily (BID) | PR+ Endometrial Cancer |
| Phase II (Combination) | Extended Release (ER) | 50 mg | Twice Daily (BID) | PR+ Endometrial Cancer |
The Recommended Phase 2 Dose (RP2D) for the extended-release formulation was established as 50 mg BID.
Table 3: Efficacy of this compound in Endometrial Cancer Clinical Trials
| Patient Cohort | Treatment | Metric | Result |
|---|---|---|---|
| Heavily pretreated, PR+ | This compound-XR (50 mg BID) | Clinical Benefit ≥24 weeks | 2 patients with endometrial carcinoma |
| Refractory, HR+ | This compound-XR + Anastrozole | 4-month Progression-Free Survival (PFS) | 63.5% |
| Recurrent, PR+ EEC | This compound-XR (50 mg BID) | Objective Response Rate (ORR) | 0% |
| Recurrent, PR+ EEC | This compound-XR (50 mg BID) | Clinical Benefit Rate (CBR) | Not Reported for EEC cohort |
Clinical benefit and response rates vary significantly based on patient population, prior treatments, and whether this compound is used as a monotherapy or in combination.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound's Effect on Endometrial Stromal Cell Decidualization
This protocol details a method to assess how this compound affects the differentiation of primary human endometrial stromal cells (HESCs), a key process for establishing a receptive endometrium.
1. Isolation and Culture of HESCs:
- Obtain endometrial tissue biopsies in accordance with ethical guidelines.
- Digest tissue with collagenase to separate stromal cells from glandular epithelium.
- Culture isolated HESCs in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
- Use cells before the sixth passage to maintain differentiation potential.
2. Induction of In Vitro Decidualization:
- Once cells reach ~80% confluency, replace the growth medium with a serum-free medium for 24 hours.
- To induce decidualization, treat cells with a hormone cocktail containing 10 nM Estradiol (E2), 1 µM Medroxyprogesterone Acetate (MPA, a progestin), and 0.5 mM dibutyryl-cAMP (E/P/c).
- Culture for up to 14 days, refreshing the hormone-containing media every 3 days.
3. This compound Treatment Groups:
- Control Group: Treat with E/P/c hormone cocktail only.
- This compound Group(s): Treat with E/P/c hormone cocktail plus varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) to assess dose-response.
- Vehicle Control: Treat with E/P/c plus the vehicle used to dissolve this compound (e.g., DMSO).
4. Assessment of Decidualization:
- Morphological Analysis: Observe cells daily using light microscopy. Decidualized cells transform from a fibroblastic, elongated shape to a rounded, epithelioid morphology.
- Biochemical Marker Analysis (qRT-PCR or ELISA): After treatment period, harvest cells or supernatant. Measure the expression or secretion of key decidualization markers such as Prolactin (PRL) and Insulin-like Growth Factor Binding Protein-1 (IGFBP1). A successful decidualization will show a significant increase in these markers, which is expected to be inhibited by this compound.
Protocol 2: Clinical Trial Workflow for this compound in Recurrent Endometrial Cancer
This protocol outlines a typical workflow for a Phase II clinical trial investigating this compound in patients with recurrent, PR-positive endometrial cancer.
Protocol Steps:
-
Patient Selection:
-
Inclusion criteria: Patients must have histologically confirmed endometrioid endometrial cancer (EEC) with recurrent or metastatic disease.
-
Tumor tissue (archival or recent biopsy) must be tested for PR expression via immunohistochemistry (IHC), with a typical cutoff of ≥1% positive staining.
-
Patients must have measurable disease according to RECIST 1.1 criteria and have received at least one prior line of chemotherapy.
-
-
Treatment Administration:
-
Enrolled patients receive this compound extended-release (ER) tablets at the recommended Phase II dose of 50 mg, taken orally twice daily (BID).
-
Treatment is administered in continuous 28-day cycles.
-
-
Monitoring and Evaluation:
-
Safety: Monitor patients for adverse events throughout the trial, with particular attention to liver function tests.
-
Efficacy: Perform tumor assessments using CT or MRI scans at baseline and at regular intervals (e.g., every 2-3 cycles).
-
Response Assessment: The primary endpoint is typically the Overall Response Rate (ORR), defined by RECIST 1.1 criteria. Secondary endpoints include Clinical Benefit Rate (CBR), Progression-Free Survival (PFS), and Duration of Response (DOR).
-
-
Continuation Criteria:
-
Patients continue on treatment until they experience disease progression, unacceptable toxicity, or choose to withdraw from the study.
-
Protocol 3: Immunohistochemistry (IHC) for Progesterone Receptor (PR) in Endometrial Tissue
This protocol provides a standard method for detecting and semi-quantifying PR expression in endometrial tissue, essential for patient selection in cancer studies or for assessing receptor dynamics in receptivity research.
1. Sample Preparation:
- Fix fresh endometrial tissue (biopsy or surgical specimen) in 10% neutral buffered formalin.
- Process and embed the fixed tissue in paraffin to create formalin-fixed, paraffin-embedded (FFPE) blocks.
2. Sectioning and Slide Preparation:
- Cut 3-5 micron thick sections from the FFPE block and mount them on positively charged glass slides.
- Deparaffinize sections using xylene and rehydrate through a graded series of ethanol washes.
3. Antigen Retrieval:
- Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (pH 6.0) and heating in a water bath or steamer at 95-99°C for 20-40 minutes. This step is crucial for unmasking the antigen.
4. Staining Procedure:
- Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.
- Primary Antibody: Incubate slides with a monoclonal primary antibody specific for progesterone receptor (e.g., clone PgR636).
- Detection System: Use a polymer-based detection system (e.g., HRP-polymer) to bind to the primary antibody.
- Chromogen: Apply a chromogen like diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
- Counterstain: Lightly counterstain the nuclei with hematoxylin to provide morphological context.
5. Interpretation and Scoring:
- Positive Control: Use known PR-positive tissue (e.g., normal endometrium or PR+ breast cancer) to validate the staining run.
- Negative Control: Omit the primary antibody to check for non-specific background staining.
- Scoring (H-Score): PR expression is nuclear. Evaluate the staining intensity (0=negative, 1+=weak, 2+=moderate, 3+=strong) and the percentage of tumor cells stained at each intensity level. The H-score is calculated as:
- H-Score = [1 x (% cells 1+)] + [2 x (% cells 2+)] + [3 x (% cells 3+)]
- The resulting score ranges from 0 to 300. A score >1 is often considered positive for clinical trial eligibility.
References
- 1. Basket study of oral progesterone antagonist this compound extended release in progesterone receptor-positive recurrent granulosa cell, low-grade serous ovarian cancer, or endometrioid endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Onward 221 — Context Therapeutics [contexttherapeutics.com]
- 3. Phase I study of this compound, a type I antiprogestin, in female patients with previously treated recurrent or metastatic progesterone receptor-expressing cancers | PLOS One [journals.plos.org]
- 4. Effects of this compound on postmenopausal endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for Assessing Onapristone Efficacy In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onapristone is a potent and selective type I progesterone receptor (PR) antagonist.[1] Unlike other antiprogestins, this compound prevents the dimerization of PR isoforms (PRA and PRB), inhibits ligand-induced phosphorylation, and blocks the association of the PR with its co-activators.[1] This mechanism effectively prevents PR-mediated DNA transcription, leading to anti-proliferative effects in progesterone-dependent tumors.[2][3] this compound has shown promising anti-tumor activity in multiple preclinical models and clinical trials for various cancers, including breast, endometrial, and ovarian cancers.[2]
These application notes provide detailed protocols for assessing the in vivo efficacy of this compound, focusing on preclinical xenograft models and clinical trial designs. The protocols are intended to guide researchers in designing and executing robust studies to evaluate the therapeutic potential of this compound and similar PR antagonists.
Preclinical Assessment of this compound Efficacy
Animal Models
The most common preclinical models for evaluating this compound's efficacy are xenograft models using immunodeficient mice (e.g., nude or NSG mice). These models involve the subcutaneous implantation of human cancer cell lines or patient-derived tumor fragments.
Commonly Used Cell Lines:
-
Breast Cancer: T47D, MCF-7
-
Endometrial Cancer: Ishikawa, MFE-296
-
Ovarian Cancer: OVCAR-3, SKOV-3
-
Gastrointestinal Cancers: RD19 (gastric), PAN-1 (pancreatic), AP5LV (colorectal)
Experimental Protocol: Tumor Growth Inhibition in a Xenograft Model
This protocol outlines a typical study to assess the effect of this compound on the growth of subcutaneously implanted tumors in mice.
Materials:
-
Immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old)
-
Progesterone receptor-positive (PR+) human cancer cells
-
Matrigel® or other suitable extracellular matrix
-
This compound (formulated for oral or subcutaneous administration)
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Sterile syringes and needles
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Cell Preparation and Implantation:
-
Culture PR+ cancer cells under standard conditions.
-
On the day of implantation, harvest cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Allow tumors to establish and grow.
-
Measure tumor dimensions 2-3 times per week using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .
-
When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups (typically 8-10 mice per group).
-
-
Treatment Administration:
-
Prepare this compound at the desired concentrations in a suitable vehicle.
-
Administer this compound to the treatment group(s) according to the planned dosing schedule (e.g., daily oral gavage).
-
Administer the vehicle alone to the control group.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., after 21-28 days of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, gene expression analysis).
-
-
Data Analysis:
-
Calculate the mean tumor volume for each group at each time point.
-
Determine the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.
-
Biomarker Analysis: Activated Progesterone Receptor (APR)
A potential predictive biomarker for this compound response is the presence of transcriptionally activated progesterone receptor (APR), which is characterized by an aggregated subnuclear distribution pattern. APR status can be assessed by immunohistochemistry (IHC).
Protocol: Immunohistochemistry for Activated Progesterone Receptor (APR)
This protocol provides a general framework for the IHC staining of PR in formalin-fixed, paraffin-embedded (FFPE) tissue sections. This can be adapted to assess the subnuclear distribution pattern of PR to identify APR.
Materials:
-
FFPE tumor tissue sections (4-5 µm thick) on positively charged slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (3%) to block endogenous peroxidase activity
-
Blocking buffer (e.g., PBS with 5% normal goat serum)
-
Primary antibody against progesterone receptor (e.g., clone 16 or 636)
-
HRP-conjugated secondary antibody
-
DAB chromogen substrate
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution at 95-100°C for 20-30 minutes.
-
Allow the slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate the slides in 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate the slides with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the slides with the primary anti-PR antibody at the optimal dilution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Rinse the slides with PBS.
-
Incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse the slides with PBS.
-
Incubate with DAB chromogen substrate until the desired brown color develops.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain the slides with hematoxylin.
-
Dehydrate the slides through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Interpretation of APR Status:
-
Examine the slides under a light microscope.
-
Assess the subnuclear distribution pattern of PR staining. An aggregated or speckled pattern is indicative of APR.
Clinical Assessment of this compound Efficacy
Clinical trials have been crucial in evaluating the safety and efficacy of this compound in patients with PR-expressing cancers.
Clinical Trial Design
Phase I and II clinical trials of this compound have typically been open-label, multicenter studies.
-
Phase I trials focus on determining the recommended Phase II dose (RP2D), dose-limiting toxicities (DLTs), and pharmacokinetics (PK) of different formulations (e.g., immediate-release vs. extended-release).
-
Phase II trials evaluate the anti-tumor efficacy of this compound at the RP2D in specific patient populations.
Efficacy Endpoints
The primary and secondary endpoints used to assess this compound's efficacy in clinical trials include:
-
Overall Response Rate (ORR): The proportion of patients with a complete or partial response to treatment, as defined by Response Evaluation Criteria in Solid Tumors (RECIST).
-
Progression-Free Survival (PFS): The length of time during and after treatment that a patient lives with the disease but it does not get worse.
-
Clinical Benefit Rate (CBR): The proportion of patients with a complete response, partial response, or stable disease for a specified duration (e.g., ≥24 weeks).
-
Duration of Response (DOR): The time from the initial response to treatment until disease progression or death.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound in Xenograft Models
| Animal Model | Cancer Type | This compound Dose | Efficacy Outcome | Reference |
| Nude Mice | Gastric Cancer (RD19) | Not specified | Inhibited estrogen-stimulated tumor growth | |
| Nude Mice | Pancreatic Cancer (PAN-1) | Not specified | Inhibited estrogen-stimulated tumor growth | |
| Nude Mice | Colorectal Cancer (AP5LV) | Not specified | Reduced the number of tumor nodules in female mice | |
| Rat | Mammary Tumor (DMBA-induced) | 5 mg/kg | Showed a growth-inhibitory effect (not statistically significant at this dose) |
Table 2: Clinical Efficacy of this compound in Phase I/II Trials
| Trial Phase | Cancer Type(s) | This compound Formulation & Dose | Key Efficacy Endpoints & Results | Reference |
| Phase I | Endometrial, Breast, Ovarian, and others | Extended-Release (ER) 10, 20, 30, 40, 50 mg BID; Immediate-Release (IR) 100 mg QD | CBR: 17% (overall); 9 patients had clinical benefit ≥24 weeks. Median PFS: 58 days. | |
| Phase II | Granulosa Cell, Low-Grade Serous Ovarian, Endometrioid Endometrial | ER 50 mg BID | ORR: 0%. Median PFS: 2.8 months (Granulosa Cell), 4.4 months (Low-Grade Serous Ovarian). CBR: 35.7% (Granulosa Cell), 50% (Low-Grade Serous Ovarian). | |
| Phase II (with Anastrozole) | Recurrent PR+ Adult-type Granulosa Cell Tumor | ER 50 mg BID | Data collection ongoing. |
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound as a progesterone receptor antagonist.
Experimental Workflow
Caption: Experimental workflow for assessing this compound efficacy in a xenograft model.
References
- 1. Phase I study of this compound, a type I antiprogestin, in female patients with previously treated recurrent or metastatic progesterone receptor-expressing cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I study of this compound, a type I antiprogestin, in female patients with previously treated recurrent or metastatic progesterone receptor-expressing cancers | PLOS One [journals.plos.org]
- 3. Phase I study of this compound, a type I antiprogestin, in female patients with previously treated recurrent or metastatic progesterone receptor-expressing cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Onapristone solubility and stability in culture media
This guide provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of Onapristone in cell culture applications. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A: this compound is a hydrophobic compound with low solubility in aqueous solutions. Therefore, it is recommended to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent. Prepare a stock solution in the range of 10-50 mM in 100% sterile DMSO. Ensure the compound is completely dissolved by vortexing. Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q2: What is the maximum concentration of this compound I can use in my cell culture experiments?
A: The final concentration of this compound in your culture medium is limited by two main factors: its low solubility in aqueous media and the toxicity of the solvent (e.g., DMSO) to your specific cell line. The final DMSO concentration should ideally be kept below 0.5%, and for many sensitive cell lines, below 0.1%. Exceeding this can lead to solvent-induced artifacts or cytotoxicity. Always run a vehicle control (medium with the same final concentration of DMSO) to assess the effect of the solvent on your cells.
Q3: My this compound precipitated after I added it to the culture medium. What went wrong and how can I fix it?
A: Precipitation is a common issue when diluting a hydrophobic compound from a DMSO stock into an aqueous culture medium. Here are several troubleshooting steps:
-
Pre-warm the Medium: Ensure your culture medium is pre-warmed to 37°C before adding the this compound stock.
-
Add Dropwise and Mix: Add the required volume of the DMSO stock solution drop-by-drop to the culture medium while gently swirling or vortexing. This helps disperse the compound quickly and prevents localized high concentrations that can lead to precipitation.
-
Check Final Concentration: You may be exceeding the solubility limit of this compound in the final medium. Try using a lower final concentration if your experimental design allows.
-
Avoid Shock: Do not add the cold DMSO stock directly to the warm medium. Allow the stock solution aliquot to reach room temperature before use.
Q4: How stable is this compound in culture medium at 37°C?
Q5: What signaling pathways are affected by this compound?
A: this compound is a pure, type I progesterone receptor (PR) antagonist. Its primary mechanism of action is to bind to the progesterone receptor, which prevents the receptor from dimerizing and binding to DNA. This action blocks progesterone-induced gene transcription. Studies have shown that this compound treatment can result in the decreased expression of downstream targets such as Hand2 and Bmp2, and affect the phosphorylation of ERK1/2.[2]
Data Summary
Table 1: Solubility of this compound and Related Progesterone Receptor Ligands
| Compound | Solvent | Maximum Concentration | Reference |
| This compound | DMSO | High (Stock solutions of 10-50 mM are standard) | Inferred from standard lab practice |
| Mifepristone | DMSO | ~20 mg/mL | |
| Mifepristone | Ethanol | ~20 mg/mL | |
| Progesterone | DMSO | 100 mM (31.45 mg/mL) | |
| Progesterone | Ethanol | 100 mM (31.45 mg/mL) |
Table 2: Recommended Storage Conditions
| Solution Type | Solvent | Storage Temperature | Recommended Duration |
| This compound Powder | N/A | As per manufacturer | Years |
| Stock Solution | 100% DMSO | -20°C or -80°C | Months to years (in aliquots) |
| Working Solution | Culture Medium | 37°C (in incubator) | Use immediately; do not store |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate Required Mass: Determine the mass of this compound powder needed. The molecular weight of this compound is 433.6 g/mol .
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (mg) = 0.010 mol/L * 0.001 L * 433.6 g/mol * 1000 mg/g = 4.336 mg
-
-
Dissolution: Aseptically weigh out 4.34 mg of this compound powder and place it in a sterile microcentrifuge tube. Add 1 mL of sterile, cell culture-grade DMSO.
-
Vortex: Vortex the tube thoroughly until all the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile tubes. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a 1 µM this compound Working Solution in Culture Medium
-
Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine Dilution Factor: To dilute the 10 mM stock to a 1 µM final concentration, a 1:10,000 dilution is required. The final DMSO concentration will be 0.01%.
-
Vstock = (Cfinal * Vfinal) / Cstock
-
To prepare 10 mL of 1 µM working solution:
-
Vstock = (1 µM * 10 mL) / 10,000 µM = 0.001 mL or 1 µL
-
-
Dilution: Pre-warm 10 mL of your desired cell culture medium to 37°C in a sterile conical tube.
-
Add and Mix: Using a calibrated pipette, add 1 µL of the 10 mM this compound stock solution to the 10 mL of pre-warmed medium. Immediately cap the tube and mix thoroughly by gentle inversion or swirling. Do not vortex vigorously as this can cause foaming and protein denaturation.
-
Application: Use the freshly prepared medium immediately for your cell culture experiment.
Visual Guides
Caption: Mechanism of this compound as a Progesterone Receptor Antagonist.
Caption: Troubleshooting workflow for this compound precipitation in media.
References
Technical Support Center: Overcoming Onapristone Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming onapristone resistance in cancer cell lines.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Issue | Potential Cause | Suggested Solution |
| 1. Cancer cell line shows unexpected survival or proliferation despite this compound treatment. | A. Alterations in the Progesterone Receptor (PR): - Downregulation or loss of PR expression. - Expression of PR isoforms (e.g., PR-A vs. PR-B) with differential sensitivity. - Mutations in the PR gene affecting this compound binding. | A. Verify PR Status: - Western Blot: Confirm PR protein expression levels. - RT-qPCR: Analyze PR mRNA levels to check for transcriptional downregulation. - Immunohistochemistry (IHC): Assess PR expression and subcellular localization.[1] - Sanger/NGS Sequencing: Sequence the PR gene to identify potential mutations. |
| B. Activation of Bypass Signaling Pathways: - Upregulation of growth factor receptor signaling (e.g., EGFR, HER2, IGF-1R).[2][3][4][5] - Activation of downstream pathways like PI3K/Akt/mTOR or RAS/RAF/MEK/ERK. | B. Investigate Bypass Pathways: - Phospho-protein arrays/Western Blot: Screen for activation of key signaling nodes (e.g., p-Akt, p-ERK). - Co-treatment with inhibitors: Combine this compound with inhibitors of suspected bypass pathways (e.g., EGFR inhibitors, PI3K inhibitors) to assess for synergistic effects. | |
| C. Increased Drug Efflux: - Overexpression of ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein/MDR1). | C. Assess Drug Efflux: - RT-qPCR/Western Blot: Measure the expression of common ABC transporters. - Efflux Pump Inhibition: Co-treat with known ABC transporter inhibitors (e.g., verapamil, tariquidar) to see if this compound sensitivity is restored. | |
| 2. Inconsistent results or high variability in this compound efficacy between experiments. | A. Experimental Variability: - Inconsistent cell passage number or confluency. - Variation in this compound stock solution stability. - Presence of endogenous hormones in the serum of the cell culture medium. | A. Standardize Experimental Conditions: - Cell Culture: Use cells within a consistent passage number range. Seed cells at a standardized density. - This compound Preparation: Prepare fresh stock solutions regularly and store them appropriately. - Media Conditions: Use charcoal-stripped serum to remove endogenous steroid hormones that could compete with this compound. |
| 3. Development of acquired resistance after prolonged this compound treatment. | A. Clonal Selection and Evolution: - Selection of a pre-existing resistant subpopulation of cells. - Development of de novo resistance mechanisms over time. | A. Characterize Resistant Clones: - Generate Resistant Cell Lines: Culture sensitive cells with gradually increasing concentrations of this compound. - Comparative Analysis: Perform transcriptomic (RNA-seq) and proteomic analyses to compare the resistant clones to the parental sensitive cells and identify differentially expressed genes and activated pathways. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a type I progesterone receptor (PR) antagonist. It competitively binds to the PR, preventing the binding of progesterone. This binding of this compound to the PR inhibits the dimerization of the receptor, prevents its phosphorylation, and blocks its association with co-activators, thereby inhibiting PR-mediated gene transcription. Unlike some other PR modulators, this compound does not allow the PR complex to bind to DNA.
Q2: My cancer cell line is PR-positive but does not respond to this compound. Why?
A2: Several factors could contribute to this lack of response:
-
Low PR Expression: While the cells may be classified as PR-positive, the absolute level of PR expression might be too low for this compound to exert a significant anti-proliferative effect.
-
Dominant Bypass Pathways: The cancer cells may rely on alternative signaling pathways for their growth and survival that are independent of PR signaling. For instance, strong activation of the PI3K/Akt or MAPK/ERK pathways can drive proliferation even when the PR pathway is blocked.
-
PR Isoform Ratio: The relative expression levels of PR-A and PR-B can influence cellular response, as they can have different transcriptional activities.
-
Presence of Activating PR Mutations: Although not yet specifically documented for this compound, mutations in the PR ligand-binding domain could potentially reduce its binding affinity.
Q3: How can I develop an this compound-resistant cancer cell line model?
A3: An this compound-resistant model can be generated by long-term culture of a sensitive parental cell line in the presence of the drug. A common method involves continuous exposure to a low dose of this compound (e.g., the IC20 or IC30), followed by a gradual dose escalation as the cells adapt and become more resistant. Alternatively, a pulsed treatment approach, where cells are exposed to a high concentration of this compound for a short period followed by a recovery phase, can also be used.
Q4: What are the potential signaling pathways that can compensate for PR inhibition by this compound?
A4: Cancer cells can activate several compensatory signaling pathways to bypass the inhibition of the PR pathway. These "bypass tracks" often involve receptor tyrosine kinases (RTKs) and their downstream effectors. Key compensatory pathways include:
-
EGFR/HER2 Signaling: Activation of the Epidermal Growth Factor Receptor or Human Epidermal Growth Factor Receptor 2.
-
IGF-1R Signaling: Activation of the Insulin-like Growth Factor 1 Receptor.
-
PI3K/Akt/mTOR Pathway: This is a central signaling cascade that promotes cell survival, growth, and proliferation.
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Another critical pathway that regulates cell proliferation and survival.
Q5: Are there combination therapies that can overcome this compound resistance?
A5: Yes, based on the principle of targeting bypass pathways, combination therapies are a promising strategy. Preclinical and clinical studies often explore this compound in combination with:
-
Estrogen Receptor (ER) Antagonists: Such as fulvestrant, particularly in ER+/PR+ breast cancers.
-
CDK4/6 Inhibitors: To block cell cycle progression.
-
Inhibitors of Bypass Pathways: For example, combining this compound with a PI3K inhibitor or an EGFR inhibitor if those pathways are identified as being activated in the resistant cells.
Quantitative Data Summary
Table 1: Clinical Trial Data for this compound Combination Therapies
| Cancer Type | Combination Therapy | Progression-Free Survival (PFS) Rate | Overall Response Rate (ORR) |
| HR+ Metastatic Endometrial Cancer | This compound-XR + Anastrozole | 77% at 4 months | 22% |
| Recurrent Adult-type Granulosa Cell Tumor of the Ovary | This compound-XR + Anastrozole | 28.6% at 6 months, 10.7% at 12 months | No objective responses |
| ER+/HER2- Metastatic Breast Cancer | This compound + Fulvestrant | Median time to progression: 63 days | No objective responses |
Data is compiled from multiple clinical trials and should be interpreted in the context of each specific study.
Experimental Protocols
1. Cell Viability Assay (MTT/XTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and/or a combination agent) for 24, 48, or 72 hours. Include a vehicle-only control.
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine IC50 values using non-linear regression analysis.
2. Western Blotting for Signaling Pathway Activation
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., PR, Akt, ERK).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Signaling Pathways and Experimental Workflows
Caption: this compound action and potential resistance pathways.
Caption: Experimental workflow for troubleshooting this compound resistance.
References
- 1. Phase I study of this compound, a type I antiprogestin, in female patients with previously treated recurrent or metastatic progesterone receptor-expressing cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance of Cancer Cells to Targeted Therapies Through the Activation of Compensating Signaling Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating Onapristone-induced hepatotoxicity in animal models
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for investigating and mitigating onapristone-induced hepatotoxicity in animal models.
Introduction
This compound, a progesterone receptor (PR) antagonist, has shown therapeutic potential but its development has been hampered by concerns of hepatotoxicity observed in clinical trials.[1][2][3] A leading hypothesis suggests that this liver injury may stem from off-target effects on the hepatic glucocorticoid receptor (GR), particularly at high plasma concentrations.[1] Reproducing this idiosyncratic, dose-dependent hepatotoxicity in standard animal models is challenging. Preclinical toxicology studies often do not reveal a significant hepatic safety signal.
To address this, this guide is based on a proposed "inflammatory stress" or "second-hit" animal model. This model uses a sub-toxic dose of lipopolysaccharide (LPS) to create a mild inflammatory environment in the liver, thereby sensitizing the animals to the potential off-target hepatotoxic effects of this compound. This approach is a recognized strategy for investigating idiosyncratic drug-induced liver injury (DILI).[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in liver enzyme (ALT/AST) readings within the same group. | 1. Inconsistent timing of blood collection. 2. Variable fasting state of animals. 3. Improper sample handling leading to hemolysis. 4. Stress during animal handling or blood collection. | 1. Standardize blood collection time relative to the last dose administration. 2. Ensure a consistent fasting period (e.g., 12-16 hours) for all animals before sample collection to reduce variations in baseline glutathione (GSH) levels. 3. Use appropriate gauge needles, collect blood smoothly, and process samples promptly. Centrifuge to separate serum and avoid repeated freeze-thaw cycles. 4. Acclimatize animals to handling and perform procedures efficiently to minimize stress. |
| The this compound + LPS group does not show significant hepatotoxicity compared to the control group. | 1. Insufficient dose of this compound. 2. Insufficient dose of LPS to induce sensitization. 3. Timing of LPS administration relative to this compound is not optimal. 4. Animal strain is resistant to LPS-induced inflammation or this compound's effects. | 1. Perform a dose-ranging study for this compound in your chosen animal model to identify a maximum tolerated dose that does not cause overt toxicity on its own. 2. The LPS dose should be sufficient to induce a mild inflammatory response but not cause overt liver damage itself. A typical sensitizing dose in mice is low (e.g., 25-50 µg/kg). 3. Administer LPS a short time (e.g., 2-6 hours) before this compound to ensure the inflammatory cascade is active when the drug reaches peak concentration. 4. Different strains of mice/rats can have varying sensitivity. C57BL/6 mice are commonly used in LPS models. Consider consulting literature for appropriate strains. |
| The hepatoprotective agent (e.g., NAC, Silymarin) shows no mitigating effect. | 1. Dose of the protective agent is too low. 2. Administration route is not optimal for bioavailability. 3. Timing of administration is not aligned with the mechanism of injury. | 1. Conduct a dose-response study for the hepatoprotective agent based on literature recommendations. 2. Ensure the chosen route (e.g., oral gavage, intraperitoneal injection) allows for adequate absorption to reach therapeutic concentrations in the liver. 3. For antioxidants like N-acetylcysteine (NAC), pretreatment (1-2 hours before this compound) is often crucial to boost glutathione stores before the toxic insult. |
| Histopathology results are inconclusive or do not correlate with biochemical markers. | 1. Tissue fixation was delayed or inadequate. 2. Sections selected for analysis are not representative of the entire liver lobe. 3. The pathologist is not blinded to the treatment groups. | 1. Immediately after euthanasia, perfuse the liver with saline to remove blood and then immerse in 10% neutral buffered formalin for at least 24 hours. 2. Sample multiple liver lobes and ensure consistent sectioning location for all animals. 3. Blind the samples before they are sent for histopathological analysis to prevent bias in scoring. |
Frequently Asked Questions (FAQs)
Q1: Why is a standard animal model of this compound toxicity not used? A1: this compound's hepatotoxicity is considered idiosyncratic and was primarily observed in human clinical trials, not standard preclinical animal studies. Such reactions often require specific susceptibility factors, which are not present in homogenous, healthy animal populations. The proposed LPS co-treatment model introduces a mild inflammatory stress, which can help unmask the latent hepatotoxic potential of a drug.
Q2: What are the key biomarkers to measure in this model? A2: The primary biomarkers are serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are standard indicators of hepatocellular injury. To investigate the mechanism, it is recommended to also measure markers of oxidative stress, such as hepatic glutathione (GSH) levels and malondialdehyde (MDA) as an indicator of lipid peroxidation. Inflammatory markers like TNF-α in serum or liver tissue can also provide valuable insights.
Q3: What are the mechanisms of action for the suggested mitigating agents, NAC and Silymarin? A3:
-
N-acetylcysteine (NAC): Acts primarily as a precursor for glutathione (GSH) synthesis, replenishing hepatic GSH stores that are depleted during oxidative stress. By boosting the antioxidant capacity of hepatocytes, NAC helps neutralize reactive oxygen species (ROS) and toxic metabolites.
-
Silymarin: A natural compound from milk thistle, it has multiple hepatoprotective effects. It acts as an antioxidant by scavenging free radicals, enhances the stability of hepatocyte membranes to prevent toxin entry, and has anti-inflammatory properties.
Q4: Can this model be adapted for other antiprogestins with suspected hepatotoxicity? A4: Yes, the "inflammatory stress" model is a versatile platform for investigating idiosyncratic DILI for various compounds. The core principle is to challenge the liver's resilience with a combination of a drug and a non-injurious inflammatory stimulus. However, doses of the drug and LPS, as well as the timing of administration, would need to be optimized for each new compound.
Q5: What is the hypothesized signaling pathway for this compound toxicity in this model? A5: The proposed pathway involves a "two-hit" mechanism. The first hit is the administration of LPS, which activates Toll-like receptor 4 (TLR4) on liver Kupffer cells, leading to the production of pro-inflammatory cytokines. The second hit is this compound, which, through its off-target binding to the glucocorticoid receptor (GR), may interfere with normal cellular processes. This combination is hypothesized to induce significant mitochondrial oxidative stress, leading to hepatocyte damage.
Experimental Protocols & Data
Hypothetical Experimental Workflow
This workflow outlines the key steps in a study designed to test the efficacy of N-acetylcysteine (NAC) and Silymarin in mitigating this compound-induced hepatotoxicity in a rat model sensitized with LPS.
Detailed Methodologies
-
Animals and Housing: Male Sprague-Dawley rats (200-220g) are housed in a controlled environment (22±2°C, 12h light/dark cycle) with free access to standard chow and water. Animals are acclimatized for one week before the experiment begins.
-
Drug and Reagent Preparation:
-
This compound: Dissolved in corn oil for oral gavage (p.o.).
-
Lipopolysaccharide (LPS): Dissolved in sterile 0.9% saline for intraperitoneal (i.p.) injection.
-
N-acetylcysteine (NAC): Dissolved in sterile water for oral gavage (p.o.).
-
Silymarin: Suspended in 0.5% carboxymethylcellulose (CMC) for oral gavage (p.o.).
-
-
Treatment Protocol (14-Day Study):
-
Group 1 (Vehicle Control): Receives saline (i.p.) and corn oil (p.o.) daily.
-
Group 2 (this compound Control): Receives saline (i.p.) and this compound (e.g., 50 mg/kg, p.o.) daily.
-
Group 3 (Toxicity Model): Receives LPS (e.g., 50 µg/kg, i.p.) followed 2 hours later by this compound (50 mg/kg, p.o.) daily.
-
Group 4 (NAC Mitigation): Receives NAC (e.g., 150 mg/kg, p.o.) 1 hour before LPS (50 µg/kg, i.p.), which is followed 2 hours later by this compound (50 mg/kg, p.o.) daily.
-
Group 5 (Silymarin Mitigation): Receives Silymarin (e.g., 100 mg/kg, p.o.) 1 hour before LPS (50 µg/kg, i.p.), which is followed 2 hours later by this compound (50 mg/kg, p.o.) daily.
-
-
Sample Collection and Analysis:
-
24 hours after the final dose, animals are fasted overnight.
-
Blood is collected via cardiac puncture under anesthesia. Serum is separated by centrifugation for analysis of ALT and AST levels.
-
Livers are excised, weighed, and portions are flash-frozen in liquid nitrogen for GSH and MDA analysis. Other portions are fixed in 10% neutral buffered formalin for histopathology (H&E staining).
-
Quantitative Data Summary (Hypothetical)
The following tables summarize hypothetical data from the described experiment.
Table 1: Serum Liver Enzyme Levels
| Group | Treatment | ALT (U/L) (Mean ± SD) | AST (U/L) (Mean ± SD) |
| 1 | Vehicle Control | 45 ± 5 | 110 ± 12 |
| 2 | This compound Only | 52 ± 7 | 125 ± 15 |
| 3 | This compound + LPS | 215 ± 25 | 450 ± 48 |
| 4 | This compound + LPS + NAC | 85 ± 11 | 195 ± 22 |
| 5 | This compound + LPS + Silymarin | 98 ± 14 | 220 ± 26 |
Table 2: Hepatic Oxidative Stress Markers
| Group | Treatment | GSH (nmol/mg protein) (Mean ± SD) | MDA (nmol/mg protein) (Mean ± SD) |
| 1 | Vehicle Control | 9.5 ± 0.8 | 1.2 ± 0.2 |
| 2 | This compound Only | 9.1 ± 0.7 | 1.4 ± 0.3 |
| 3 | This compound + LPS | 4.2 ± 0.5 | 3.8 ± 0.4 |
| 4 | This compound + LPS + NAC | 8.1 ± 0.6 | 1.9 ± 0.3 |
| 5 | This compound + LPS + Silymarin | 7.5 ± 0.7 | 2.2 ± 0.4 |
Signaling Pathway Visualization
The diagram below illustrates the hypothesized signaling pathway for this compound-induced hepatotoxicity in the LPS-sensitized model and the points of intervention for NAC and Silymarin.
References
- 1. This compound Extended Release: Safety Evaluation from Phase I–II Studies with an Emphasis on Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. About: this compound [dbpedia.org]
- 3. This compound Extended Release: Safety Evaluation from Phase I-II Studies with an Emphasis on Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What have we learned from animal models of idiosyncratic, drug-induced liver injury? - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Onapristone treatment
Welcome to the technical support center for Onapristone, a selective progesterone receptor (PR) antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer answers to frequently asked questions encountered during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a type I progesterone receptor (PR) antagonist.[1][2] Its primary mechanism involves binding to the progesterone receptor, which prevents the receptor from dimerizing, undergoing ligand-induced phosphorylation, and associating with co-activators.[1] This action effectively blocks PR-mediated DNA transcription.[1][2] Unlike some other progesterone receptor modulators, this compound does not allow the PR complex to bind to DNA, leading to a comprehensive inhibition of progesterone signaling. It has been investigated for its antineoplastic activity in various hormone-driven cancers, including breast, endometrial, and ovarian cancers.
Q2: Why were there initial concerns about this compound's safety profile, and how has this been addressed?
A2: Initial clinical development of an immediate-release (IR) formulation of this compound was halted due to concerns about hepatotoxicity, specifically elevations in liver enzymes. Subsequent research suggested that these liver-related safety issues might be linked to off-target effects associated with high peak plasma concentrations (Cmax) of the drug. To address this, an extended-release (ER) formulation, often administered twice daily, was developed. This ONA-ER formulation is designed to reduce Cmax while maintaining therapeutic trough concentrations, which has been shown to be associated with a reduced risk of hepatotoxicity and less pharmacokinetic variability compared to the IR formulation.
Q3: What is Activated Progesterone Receptor (APR), and why is it important for this compound experiments?
A3: Activated Progesterone Receptor (APR) refers to the transcriptionally active form of the PR, which can be identified through immunohistochemistry (IHC) by its distinct aggregated subnuclear distribution pattern. The presence of APR is being explored as a potential predictive biomarker for a patient's response to this compound. Inconsistent therapeutic responses in clinical trials may be partly explained by patient selection based solely on PR expression (PR-positive status), without considering whether the receptor is in an activated state. For researchers, assessing APR status in experimental models could be crucial for interpreting efficacy and may help explain variability in results between different cell lines or tumor models.
Q4: Can this compound be used in combination with other therapies?
A4: Yes, this compound has been evaluated in clinical trials as both a monotherapy and in combination with other agents. For example, it has been studied in combination with fulvestrant, an estrogen receptor downregulator, for patients with ER-positive, HER2-negative metastatic breast cancer. The rationale for combination therapy is to simultaneously block multiple hormone signaling pathways that drive cancer growth. However, the success of such combinations can be variable; a Phase II trial of this compound with fulvestrant was terminated early due to a lack of objective responses.
Troubleshooting Guide for Inconsistent Experimental Results
Issue 1: High Variability in In Vitro Cell Line Response
Possible Cause 1: Differences in Progesterone Receptor (PR) Status and Activation
-
Question: Are you seeing a wide range of IC50 values or growth inhibition across different cancer cell lines that are all reported to be PR-positive?
-
Troubleshooting Steps:
-
Verify PR Expression: Independently confirm the expression levels of both PR isoforms (PRA and PRB) in your cell lines using a validated antibody for western blot or IHC. PR expression can be heterogeneous.
-
Assess PR Activation (APR): If possible, use IHC to evaluate the subnuclear distribution of PR to determine its activation status (APR). A cell line may be PR-positive but have low levels of activated receptor, leading to a weaker response to this compound.
-
Consider Crosstalk with Other Pathways: Investigate the status of other signaling pathways, such as the estrogen receptor (ER) pathway. The efficacy of this compound can be influenced by interactions with other hormone receptors.
-
Possible Cause 2: Experimental Protocol and Reagent Variability
-
Question: Are you observing inconsistent results between experimental runs using the same cell line?
-
Troubleshooting Steps:
-
This compound Formulation and Stability: Ensure consistent use of the same formulation of this compound. If dissolving from powder, prepare fresh stock solutions regularly and store them appropriately, protected from light and at the correct temperature, to avoid degradation.
-
Cell Culture Conditions: Maintain consistent cell passage numbers, confluency at the time of treatment, and media components (e.g., phenol red, serum source) as these can influence hormone receptor expression and signaling.
-
Assay-Specific Factors: For proliferation assays, ensure the seeding density and assay duration are optimized. For gene expression analysis, ensure the time points for sample collection are consistent and relevant to the target genes.
-
Issue 2: Discrepancy Between In Vitro and In Vivo Results
Possible Cause 1: Pharmacokinetic and Formulation Differences
-
Question: Did your promising in vitro results not translate to significant tumor growth inhibition in your in vivo animal model?
-
Troubleshooting Steps:
-
Formulation and Dosing Schedule: The formulation of this compound is critical. The extended-release (ER) formulation was developed to optimize the pharmacokinetic profile and reduce toxicity. Ensure your in vivo dosing schedule (e.g., twice daily for ER) is designed to maintain sustained therapeutic concentrations, mimicking the clinical approach.
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies in your animal model to measure plasma concentrations of this compound to ensure adequate drug exposure is being achieved at the tumor site. The immediate-release formulation leads to greater variability in plasma concentrations.
-
Metabolism: Consider species-specific differences in drug metabolism which could affect the active concentration of this compound.
-
Issue 3: Lack of Objective Response in Clinical or Pre-clinical Models
Possible Cause 1: Tumor Heterogeneity and Resistance Mechanisms
-
Question: Is the treatment leading to stable disease rather than significant tumor regression?
-
Troubleshooting Steps:
-
Biomarker Stratification: As seen in clinical trials, objective responses can be rare, while clinical benefit (stable disease) is more common. This highlights the need for better patient or model stratification. Beyond PR and APR status, consider investigating other potential biomarkers or resistance pathways.
-
Acquired Resistance: Tumors can develop resistance to endocrine therapies. When exposed to an antiprogestin, tumor cells may adapt by altering receptor structure, modulating gene transcription, or activating alternative signaling pathways. Consider longitudinal studies to assess for the development of resistance.
-
Tumor Microenvironment: The tumor microenvironment can influence therapeutic response. Investigate factors that may modulate this compound's efficacy in your model system.
-
Data from Clinical Trials
The clinical efficacy of this compound has shown variability across different studies, cancer types, and patient populations. The following table summarizes key outcomes from selected clinical trials to provide context for expected results.
| Study/Trial | Cancer Type | Treatment Regimen | Key Efficacy Results | Reference |
| Phase II Study (Robertson et al., 1999) | Primary Breast Cancer | This compound (IR) 100 mg/day | 56% partial response rate; 67% overall tumor remission rate. | |
| Phase I Study (Cottu et al., 2018) | PR-expressing Cancers (Endometrial, Breast, Ovarian) | This compound (ER) 10-50 mg BID | 9 patients had clinical benefit ≥24 weeks; Recommended Phase 2 Dose: 50 mg ER BID. | |
| Phase II Basket Study (Andres et al.) | Granulosa Cell Tumor (aGCT) | This compound (ER) 50 mg BID | No objective responses observed; Clinical Benefit Rate of 35.7%. | |
| Phase II SMILE Study | ER+, HER2- Metastatic Breast Cancer | This compound (ER) 50 mg BID + Fulvestrant | Terminated early; No objective responses among 11 subjects; 4 of 11 had stable disease. |
Experimental Protocols & Methodologies
Protocol: Immunohistochemistry (IHC) for Activated Progesterone Receptor (APR) Detection
This protocol is a generalized methodology based on descriptions of APR detection in clinical studies. Researchers should optimize antibody concentrations and incubation times for their specific tissues and reagents.
-
Tissue Preparation:
-
Fix fresh tissue in 10% neutral buffered formalin for 24-48 hours.
-
Embed the tissue in paraffin and cut 4-5 µm sections.
-
Mount sections on positively charged slides and bake at 60°C for 1 hour.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize slides in xylene (or a xylene substitute).
-
Rehydrate through a series of graded ethanol solutions to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.
-
Block non-specific binding sites with a protein block (e.g., serum from the secondary antibody host species).
-
Incubate with a primary antibody specific for progesterone receptor (ensure it detects both PRA and PRB).
-
Wash slides and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal using a DAB (3,3'-Diaminobenzidine) substrate-chromogen system.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate slides through graded ethanol and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
-
Interpretation:
-
PR-Positive: Defined by the percentage of tumor cells with nuclear staining (e.g., ≥1%).
-
APR-Positive: Assessed based on the subnuclear distribution pattern of PR staining. APR-positive status is characterized by a punctate or aggregated staining pattern within the nucleus, as opposed to a diffuse, homogeneous pattern.
-
Visualizations
Signaling Pathway and Troubleshooting Logic
Caption: this compound's mechanism of action on the progesterone receptor pathway.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. Phase I study of this compound, a type I antiprogestin, in female patients with previously treated recurrent or metastatic progesterone receptor-expressing cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I study of this compound, a type I antiprogestin, in female patients with previously treated recurrent or metastatic progesterone receptor-expressing cancers | PLOS One [journals.plos.org]
Technical Support Center: Onapristone and Liver Function
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing liver function abnormalities when working with Onapristone. The information is presented in a question-and-answer format, including troubleshooting guides, detailed experimental protocols, and quantitative data summaries to facilitate experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary concern regarding this compound and liver function?
A1: Historically, the development of an immediate-release (IR) formulation of this compound was halted due to observations of elevated liver enzymes in clinical trials.[1][2] The primary concern is drug-induced liver injury (DILI), manifesting as elevated levels of liver function tests (LFTs), particularly alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[3][4]
Q2: How has the issue of liver function abnormalities been addressed in the development of this compound?
A2: An extended-release formulation, ONA-ER, was developed to mitigate the risk of hepatotoxicity.[1] The hypothesis was that by reducing the maximum plasma concentration (Cmax) of the drug, off-target effects leading to liver enzyme elevations could be minimized. Clinical studies have suggested that ONA-ER has a reduced risk of hepatotoxicity compared to the original IR formulation.
Q3: What is the proposed mechanism for this compound-induced liver function abnormalities?
A3: The human liver expresses negligible levels of the progesterone receptor (PR), the intended target of this compound. Therefore, the hepatotoxicity is thought to be an off-target effect. The leading hypothesis is that this compound may exert effects through cross-reactivity with the glucocorticoid receptor (GR) in hepatocytes. Drug metabolism toxicity is also considered a potential contributing factor.
Q4: How significant are the observed liver function test (LFT) elevations with the extended-release formulation (ONA-ER)?
A4: In Phase I-II studies of ONA-ER, elevated ALT/AST levels were observed more frequently in patients with existing liver metastases (20%) compared to those without (6.3%). Most of the grade 3 or higher LFT elevations were determined to be related to the progression of liver metastases rather than being directly caused by ONA-ER.
Data Presentation: Summary of Liver Function Test Abnormalities with this compound Extended-Release (ONA-ER)
The following tables summarize quantitative data on liver-related adverse events from key clinical studies of ONA-ER.
Table 1: Incidence of Elevated ALT/AST in Patients Treated with ONA-ER
| Patient Group | Percentage with Elevated ALT/AST | Reference |
| With Liver Metastases | 20% | |
| Without Liver Metastases | 6.3% |
Table 2: Drug-Related Treatment-Emergent Adverse Events (Any Grade) in Phase I Study (NCT02052128)
| Adverse Event | Percentage of Patients | Reference |
| Increased GGT | 19% | |
| Increased ALT | 14% | |
| Increased AST | 14% |
Troubleshooting Guide
Q5: I am observing elevated ALT/AST in my in vivo model. What are the initial steps I should take?
A5: First, it is crucial to confirm the finding by repeating the LFTs. If the elevation is confirmed, consider the following:
-
Dose Reduction: As demonstrated in clinical cases, dose interruption followed by re-introduction at a lower concentration may resolve the enzyme elevations.
-
Evaluate for Confounding Factors: In preclinical cancer models, it is essential to distinguish between DILI and liver injury secondary to tumor progression or metastases. This can be assessed through imaging and histological analysis of liver tissue.
-
Mechanism Investigation: If DILI is suspected, further mechanistic studies can be performed using the in vitro protocols outlined below to investigate off-target effects or metabolic liabilities.
Q6: How can I differentiate between this compound-induced liver injury and liver damage from metastases in my animal models?
A6: This is a critical consideration. A multi-faceted approach is recommended:
-
Histopathology: A thorough histological examination of the liver tissue by a qualified pathologist can help identify features characteristic of DILI (e.g., specific patterns of necrosis, inflammation, cholestasis) versus tumor infiltration.
-
Imaging: Utilize imaging modalities appropriate for your animal model (e.g., ultrasound, MRI) to monitor for the growth of liver metastases.
-
Temporal Relationship: A sharp increase in LFTs shortly after the initiation or a dose escalation of this compound, which resolves upon withdrawal of the drug, is more indicative of DILI.
-
Control Groups: Ensure your study includes appropriate control groups, such as vehicle-treated animals with and without tumors, to provide a baseline for comparison.
Mandatory Visualizations
Caption: Proposed off-target signaling pathway for this compound-induced hepatotoxicity.
Caption: Experimental workflow for managing elevated liver function tests (LFTs).
Experimental Protocols
Protocol 1: In Vitro Hepatotoxicity Assessment using Micropatterned Hepatocyte Co-Cultures (e.g., HEPATOPAC®)
This protocol provides a framework for assessing the long-term hepatotoxic potential of this compound at clinically relevant concentrations.
-
Culture Preparation:
-
Acquire micropatterned co-culture plates containing primary human hepatocytes and stromal cells (e.g., 3T3-J2 fibroblasts).
-
Upon receipt, replace the shipping medium with the recommended culture medium and stabilize the cultures in a 37°C, 5% CO2 incubator for 24-48 hours.
-
-
Dosing:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.1%).
-
Include a vehicle control (medium with solvent) and a positive control for hepatotoxicity (e.g., a known hepatotoxic compound).
-
For chronic toxicity assessment, replace the medium with freshly prepared dosing solutions every 24-48 hours for the duration of the experiment (e.g., 7-14 days).
-
-
Endpoint Analysis:
-
Cell Viability: At selected time points, assess cell viability using an ATP-based assay (e.g., CellTiter-Glo®).
-
Cytotoxicity: Measure the release of lactate dehydrogenase (LDH) into the culture supernatant as an indicator of cell membrane damage.
-
Hepatocyte-Specific Markers: To distinguish hepatocyte-specific toxicity, measure levels of albumin and urea in the culture supernatant using ELISA kits.
-
Data Analysis: Normalize the results to the vehicle control. A dose-dependent decrease in viability, albumin, or urea, or an increase in LDH, suggests potential hepatotoxicity.
-
Protocol 2: Assessment of Cholestatic Potential using Sandwich-Cultured Human Hepatocytes (SCHH)
This protocol is designed to investigate if this compound inhibits bile acid transport, a potential mechanism of DILI.
-
Hepatocyte Seeding and Overlay:
-
Plate cryopreserved primary human hepatocytes on collagen-coated plates.
-
Allow cells to attach for several hours, then overlay with a second layer of extracellular matrix (e.g., Matrigel) to form the "sandwich" culture. This promotes the formation of functional bile canalicular networks.
-
Maintain the cultures for 3-5 days to allow for polarization and transporter expression.
-
-
Biliary Excretion Index (BEI) Assay:
-
Prepare two sets of plates for each condition.
-
Wash the cells with pre-warmed buffer. One set is washed with a standard buffer containing Ca2+, and the other with a Ca2+-free buffer (which disrupts the tight junctions of the bile canaliculi).
-
Incubate the cells with a probe substrate (e.g., taurocholate) in the presence of various concentrations of this compound for a short period (e.g., 10-30 minutes).
-
After incubation, wash the cells with ice-cold buffer and lyse them.
-
Quantify the amount of the probe substrate in the cell lysates using an appropriate method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the accumulation of the probe substrate in both the standard and Ca2+-free conditions.
-
The Biliary Excretion Index (%) is calculated as: [(Accumulation in standard buffer - Accumulation in Ca2+-free buffer) / Accumulation in standard buffer] * 100.
-
A concentration-dependent decrease in the BEI in the presence of this compound indicates inhibition of biliary transport and suggests a potential for drug-induced cholestasis.
-
Protocol 3: Liver Function Monitoring in a Research Setting
This protocol outlines a standard procedure for monitoring liver function in preclinical studies involving this compound.
-
Baseline Measurement:
-
Prior to the first dose of this compound, collect baseline blood samples from all animals to establish normal LFT ranges for the study population.
-
At a minimum, the panel should include ALT, AST, alkaline phosphatase (ALP), and total bilirubin (Tbili).
-
-
Monitoring Schedule:
-
Initial Phase (First 4-6 weeks): Collect blood samples for LFT analysis weekly. This increased frequency is based on clinical data suggesting that LFT elevations with the immediate-release formulation tended to occur within the first 6 weeks of treatment.
-
Maintenance Phase: If no significant elevations are observed, the monitoring frequency can be reduced to every 2-4 weeks for the remainder of the study.
-
-
Actionable Thresholds:
-
Investigation: If ALT or AST levels rise to >3x the upper limit of normal (ULN) or the baseline mean, repeat the test within 2-3 days to confirm.
-
Dose Interruption: If confirmed ALT/AST are >5x ULN, or if ALT/AST are >3x ULN concurrently with a rise in total bilirubin >2x ULN, interrupt dosing and increase monitoring frequency.
-
Discontinuation: If LFTs continue to rise or do not resolve after dose interruption, consider discontinuing the drug for that animal and perform a thorough investigation, including histopathology.
-
References
- 1. This compound Extended Release: Safety Evaluation from Phase I–II Studies with an Emphasis on Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Multifaceted Control of GR Signaling and Its Impact on Hepatic Transcriptional Networks and Metabolism [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Phase I study of this compound, a type I antiprogestin, in female patients with previously treated recurrent or metastatic progesterone receptor-expressing cancers - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce Onapristone side effects in preclinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing Onapristone in preclinical studies. The primary focus is on strategies to mitigate side effects, particularly hepatotoxicity, which has been a historical concern with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary side effects of this compound observed in preclinical and clinical studies?
The most significant side effect associated with the original immediate-release formulation of this compound is hepatotoxicity, characterized by elevated liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST)[1][2][3][4]. This has been a primary reason for the halt of its initial development[1]. Other reported adverse events in clinical trials with the extended-release formulation, though generally less severe, include asthenia, nausea, and increased gamma-glutamyl transpeptidase (GGT).
Q2: What is the main strategy to reduce this compound-induced hepatotoxicity in preclinical studies?
The leading strategy is the use of an extended-release (ER) formulation (ONA-ER). The rationale is that the liver enzyme elevations are likely due to off-target effects associated with high peak serum concentrations (Cmax) of the drug. By using an ER formulation, it is possible to achieve therapeutic systemic exposure with a diminished Cmax, thus reducing the risk of hepatotoxicity. Preclinical toxicology studies of ONA-ER have not suggested a significant hepatic safety signal.
Q3: What is the proposed mechanism for this compound-induced hepatotoxicity?
The exact mechanism is not fully elucidated, but it is hypothesized to be related to off-target effects rather than direct progesterone receptor (PR) antagonism, as the human liver does not express significant levels of PR. One plausible cause is the cross-reactivity of this compound with the glucocorticoid receptor (GR) in the liver. Reducing the maximum drug concentration is a key strategy to minimize these off-target interactions.
Q4: Are there specific preclinical models that are recommended for assessing this compound-induced liver injury?
Yes, several in vitro and in vivo models have been used to evaluate the hepatic safety profile of this compound. These include:
-
In vitro:
-
Hepatopac™ models with murine and human primary hepatocytes.
-
Sandwich-cultured hepatocyte-based assays to assess cholestatic potential.
-
3D liver spheroid models for more physiologically relevant toxicity screening.
-
-
In vivo:
-
Mice with humanized livers to better predict human-specific metabolic effects.
-
Q5: Can combination therapies affect the side effect profile of this compound?
Yes, combination therapies can influence the adverse event profile. For instance, in clinical studies, higher incidences of adverse events were noted in patients who received this compound in combination with abiraterone/prednisone. Researchers should carefully consider the potential for drug-drug interactions and overlapping toxicities when designing preclinical combination studies.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Troubleshooting Steps |
| Elevated liver enzymes (ALT, AST) in animal models. | High peak plasma concentration (Cmax) with immediate-release formulation. Off-target effects on the glucocorticoid receptor. | 1. Switch to an extended-release formulation of this compound to lower Cmax. 2. Reduce the dose of the immediate-release formulation and assess for a dose-dependent effect on liver enzymes. 3. Co-administer with a GR antagonist to investigate the role of glucocorticoid receptor-mediated toxicity. 4. Perform pharmacokinetic analysis to correlate plasma concentrations with liver enzyme elevations. |
| Inconsistent results in in vitro hepatotoxicity assays. | Poor cell viability or functionality of hepatocytes. Inappropriate assay selection. | 1. Ensure high viability and proper morphology of primary hepatocytes or cell lines. 2. Use 3D liver models (e.g., spheroids) for longer-term and more physiologically relevant studies. 3. Utilize a panel of assays to assess different mechanisms of toxicity (e.g., cytotoxicity, cholestasis, mitochondrial dysfunction). 4. Confirm the metabolic competence of the in vitro system. |
| Unexpected mortality in animal studies. | Off-target toxicity or exaggerated pharmacology at high doses. | 1. Perform a dose-range-finding study to establish the maximum tolerated dose (MTD). 2. Conduct detailed histopathological analysis of major organs to identify the target organs of toxicity. 3. Monitor for clinical signs of toxicity and establish clear humane endpoints. |
Data Presentation
Table 1: Summary of Preclinical Liver-Focused Toxicology Studies for this compound
| Study Type | Model | Key Findings | Citation |
| In Vitro | Hepatopac™ models (murine and human primary hepatocytes) | No significant hepatotoxicity observed at concentrations up to 50 µM. | |
| In Vitro | Sandwich-cultured hepatocyte-based cholestasis assay | Data not publicly detailed, but part of a profile that did not suggest a hepatic safety signal. | |
| In Vivo | Mice with humanized livers | No significant hepatotoxicity or lethality at doses up to 30 mg/kg for 32 days. |
Table 2: Clinically Observed Liver-Related Adverse Events with this compound-ER
| Adverse Event | Patients with Liver Metastases (n=20) | Patients without Liver Metastases (n=68) | Citation |
| Elevated ALT/AST (All Grades) | 20% | 6.3% | |
| Grade 3 or Higher ALT Elevations | 5 patients in total (n=88), with 4 assessed as unrelated to ONA-ER. |
Experimental Protocols
Protocol 1: In Vitro Hepatotoxicity Assessment using 3D Human Liver Spheroids
-
Cell Culture:
-
Culture primary human hepatocytes in co-culture with non-parenchymal cells (e.g., Kupffer cells, stellate cells) in ultra-low attachment microplates to form 3D spheroids.
-
Maintain spheroids in a humidified incubator at 37°C and 5% CO2 for 4-5 days to allow for stabilization and maturation.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound (immediate-release or solubilized extended-release formulation) in a suitable solvent (e.g., DMSO).
-
Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Replace the medium in the spheroid culture plates with the this compound-containing medium. Include vehicle control (medium with DMSO) and a positive control for hepatotoxicity (e.g., acetaminophen).
-
-
Toxicity Assessment (at 24, 48, and 72 hours):
-
Cell Viability: Measure ATP content using a commercial kit (e.g., CellTiter-Glo® 3D). A decrease in ATP indicates cytotoxicity.
-
Liver Enzyme Leakage: Collect the culture supernatant and measure the activity of ALT and AST using commercially available assay kits.
-
Mitochondrial Function: Assess mitochondrial membrane potential using a fluorescent dye (e.g., TMRM).
-
Imaging: Perform high-content imaging to assess spheroid morphology, size, and nuclear condensation (apoptosis).
-
Protocol 2: In Vivo Assessment of Hepatotoxicity in Mice with Humanized Livers
-
Animal Model:
-
Use immunodeficient mice transplanted with human hepatocytes, resulting in a chimeric liver.
-
Allow mice to acclimate for at least one week before the start of the experiment.
-
-
This compound Administration:
-
Formulate this compound (immediate-release and extended-release) for oral gavage.
-
Divide animals into groups: Vehicle control, this compound-IR (e.g., 30 mg/kg, once daily), and this compound-ER (e.g., 15 mg/kg, twice daily).
-
Administer the respective treatments daily for a period of 28 days.
-
-
Monitoring and Sample Collection:
-
Monitor animal body weight and clinical signs of toxicity daily.
-
Collect blood samples via tail vein at baseline and weekly to measure plasma levels of ALT and AST.
-
At the end of the study, collect terminal blood samples for pharmacokinetic analysis (Cmax, AUC).
-
Euthanize animals and perform a necropsy. Collect the liver and other major organs for histopathological examination.
-
-
Data Analysis:
-
Compare the changes in liver enzyme levels between the treatment groups and the vehicle control.
-
Correlate pharmacokinetic parameters with hepatotoxicity markers.
-
Score liver sections for signs of injury (e.g., necrosis, inflammation, steatosis).
-
Visualizations
Caption: this compound's mechanism of action as a progesterone receptor antagonist.
Caption: Preclinical workflow for evaluating this compound-induced hepatotoxicity.
Caption: Strategy to mitigate this compound side effects via formulation.
References
- 1. This compound Extended Release: Safety Evaluation from Phase I–II Studies with an Emphasis on Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. This compound, a progesterone receptor antagonist, as first-line therapy in primary breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Onapristone and Cell Viability Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Onapristone on cell viability assays. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally bioavailable, non-steroidal compound that functions as a progesterone receptor (PR) antagonist.[1] It is classified as a Type I antagonist, meaning it prevents the progesterone receptor from binding to DNA, thereby inhibiting the transcription of progesterone-responsive genes.[2][3] This action can block the proliferative effects of progesterone in PR-positive cancer cells.
Q2: How does this compound affect cell viability?
This compound has been shown to have antiproliferative effects and can inhibit the growth of various cancer cells that express the progesterone receptor. Its primary mode of action is to block the signaling pathway that promotes cell proliferation in response to progesterone. By inhibiting this pathway, this compound can lead to a decrease in cell viability and may induce apoptosis in target cells.
Q3: Which cell viability assays are commonly used to assess the effects of this compound?
Commonly used assays include metabolic assays like the MTT, MTS, and XTT assays, which measure the metabolic activity of cells as an indicator of viability. Apoptosis assays, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, are also frequently used to determine if this compound induces programmed cell death.
Q4: What is a typical concentration range and incubation time for this compound in cell viability assays?
The optimal concentration and incubation time for this compound are cell-line dependent and should be determined empirically. However, based on preclinical studies with similar progesterone receptor antagonists, a starting point for concentration could range from low nanomolar to micromolar concentrations. Incubation times can vary from 24 to 96 hours to observe significant effects on cell viability. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Troubleshooting Guides
MTT Assay
Q: My MTT assay results show an increase in absorbance at higher concentrations of this compound, suggesting increased viability. Is this expected?
A: This is an unexpected result, as this compound is expected to decrease the viability of PR-positive cells. This phenomenon can sometimes be attributed to the test compound interfering with the MTT assay chemistry. Some compounds can chemically reduce the MTT reagent, leading to a false positive signal. To investigate this, run a control experiment with this compound in cell-free media containing the MTT reagent to see if the compound itself causes a color change.
Q: The formazan crystals in my MTT assay are not dissolving completely after adding the solubilization solution. What should I do?
A: Incomplete solubilization of formazan crystals is a common issue in MTT assays. To address this, ensure you are using a sufficient volume of a high-quality solubilization solution, such as DMSO or a specialized detergent-based solution. After adding the solvent, gentle pipetting or shaking the plate on an orbital shaker for 15 minutes can aid in dissolution.
Q: My absorbance readings in the MTT assay are very low, even in the control wells.
A: Low absorbance readings can be due to several factors, including low cell seeding density, insufficient incubation time with the MTT reagent, or reduced metabolic activity of the cells. Ensure your cells are in the logarithmic growth phase when you begin the experiment. It is also crucial to optimize the cell seeding density for your specific cell line to ensure the absorbance values fall within the linear range of the assay.
Annexin V/PI Assay
Q: I am observing a high percentage of Annexin V positive / PI positive cells at early time points. What does this indicate?
A: A high number of double-positive cells (late apoptotic or necrotic) at early time points could suggest that the concentration of this compound being used is highly cytotoxic, causing rapid cell death and loss of membrane integrity. Consider performing a time-course experiment with lower concentrations of this compound to capture the early stages of apoptosis, where you would expect to see a higher proportion of Annexin V positive / PI negative cells.
Q: My flow cytometry results show a significant population of cells that are PI positive but Annexin V negative. How should I interpret this?
A: This population typically represents necrotic cells. Necrosis is characterized by the loss of plasma membrane integrity, allowing PI to enter and stain the nucleus, without the initial externalization of phosphatidylserine that is characteristic of early apoptosis. It's possible that at the tested concentration, this compound is inducing necrosis in addition to or instead of apoptosis.
Q: I am having trouble with compensation between the FITC (Annexin V) and PI channels in my flow cytometry setup.
A: Proper compensation is critical for accurate interpretation of Annexin V/PI data. Always prepare single-stained compensation controls for both Annexin V-FITC and PI. Use a positive control for apoptosis (e.g., cells treated with a known apoptosis-inducing agent) to help set the appropriate gates and compensation settings.
Quantitative Data Summary
| Parameter | Cell Line Type | Expected this compound Effect | Typical Concentration Range (to be optimized) | Typical Incubation Time (to be optimized) |
| IC50 | PR-positive cancer cells | Decrease in cell viability | 1 nM - 50 µM | 24 - 96 hours |
| PR-negative cancer cells | Minimal to no effect | Not applicable | Not applicable | |
| Apoptosis | PR-positive cancer cells | Increase in Annexin V positive cells | 10 nM - 10 µM | 12 - 72 hours |
Note: The values in this table are illustrative and should be optimized for each specific experimental system.
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include vehicle-treated (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO) to each well.
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals and read the absorbance at 570 nm using a microplate reader.
Annexin V/PI Apoptosis Assay
-
Cell Culture and Treatment: Culture cells in appropriate flasks or plates and treat with the desired concentrations of this compound for the selected duration. Include both untreated and vehicle-treated controls.
-
Cell Harvesting: Harvest the cells, including any floating cells from the supernatant, by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Visualizations
Caption: this compound's mechanism of action.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. This compound Extended Release: Safety Evaluation from Phase I–II Studies with an Emphasis on Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progesterone receptor and the mechanism of action of progesterone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antagonists RU486 and ZK98299 stimulate progesterone receptor binding to deoxyribonucleic acid in vitro and in vivo, but have distinct effects on receptor conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Onapristone Experimental Reproducibility: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of experiments involving Onapristone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a type I progesterone receptor (PR) antagonist.[1][2] Unlike some other antiprogestins, it acts as a "pure" antagonist, meaning it does not have partial agonist activity.[2] Its primary mechanism involves preventing the dimerization of the progesterone receptor isoforms (PRA and PRB), inhibiting ligand-induced phosphorylation, and blocking the association of the PR with co-activators. This ultimately prevents PR-mediated DNA transcription and the expression of target genes.[1]
Q2: What is the difference between the immediate-release (IR) and extended-release (ER) formulations of this compound?
Historically, an immediate-release (IR) formulation of this compound was associated with liver function test abnormalities in clinical trials.[3] To mitigate this, an extended-release (ER) formulation was developed. The ER formulation is designed to reduce the maximum plasma concentration (Cmax) of the drug while maintaining a steady therapeutic level, which is believed to reduce the risk of off-target effects and hepatotoxicity. For preclinical in vitro studies, this distinction is less critical, but it's an important factor to be aware of from a drug development perspective.
Q3: How should I prepare a stock solution of this compound for in vitro experiments?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (generally below 0.1% to 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: What are the known off-target effects of this compound?
This compound has been reported to have some cross-reactivity with the glucocorticoid receptor (GR), although this is less pronounced than with some other antiprogestins like mifepristone. This off-target activity is thought to be a potential contributor to the liver-related issues seen with the immediate-release formulation in clinical trials. Researchers should be mindful of this potential for off-target effects, especially at higher concentrations, and consider including appropriate controls to assess glucocorticoid-related responses if relevant to their experimental system.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no inhibition of cell proliferation | Cell line lacks sufficient progesterone receptor (PR) expression. this compound's primary mode of action is through the PR. | Confirm PR expression in your cell line using Western blot or qPCR. Select cell lines known to be PR-positive, such as T47D breast cancer cells. |
| This compound concentration is too low or too high. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions. Start with a broad range (e.g., 10 nM to 10 µM) based on published data. | |
| Issues with this compound stock solution. The compound may have degraded or precipitated out of solution. | Prepare a fresh stock solution of this compound in DMSO. Ensure it is fully dissolved before diluting in culture medium. Visually inspect the medium for any signs of precipitation after adding the drug. | |
| High background or off-target effects observed | This compound concentration is too high, leading to non-specific effects. | Use the lowest effective concentration of this compound determined from your dose-response studies. |
| Cross-reactivity with the glucocorticoid receptor (GR). | Consider using a GR antagonist as a control to differentiate between PR-mediated and GR-mediated effects. | |
| DMSO concentration is too high. | Ensure the final DMSO concentration in your culture medium is below cytotoxic levels (typically <0.5%). Always include a vehicle control with the same DMSO concentration. | |
| Variability in Western blot results for PR or downstream targets | Inconsistent protein extraction or loading. | Quantify protein concentration accurately for all samples and ensure equal loading on the gel. Use a reliable loading control (e.g., GAPDH, β-actin) to normalize your results. |
| Suboptimal antibody performance. | Optimize the antibody concentrations for both the primary and secondary antibodies. Refer to the manufacturer's datasheet for recommended starting dilutions and consider titrating to find the optimal signal-to-noise ratio. | |
| Changes in PR phosphorylation state. this compound can inhibit ligand-induced phosphorylation of the PR. | When studying PR itself, consider using antibodies that detect both total and phosphorylated forms of the receptor to get a complete picture of its status. | |
| Unexpected gene expression changes in qPCR | Poor primer efficiency or specificity. | Validate your qPCR primers for efficiency and specificity. Whenever possible, use published and validated primer sequences. |
| RNA degradation or contamination. | Use high-quality RNA for cDNA synthesis. Check RNA integrity using methods like gel electrophoresis or a Bioanalyzer. | |
| Inappropriate reference gene selection. | Select stable reference genes for your experimental model and treatment conditions. It is recommended to test a panel of potential reference genes and use a tool like geNorm or NormFinder to identify the most stable ones. |
Data Presentation: this compound In Vitro Experimental Parameters
The following table summarizes typical experimental parameters for in vitro studies with this compound. Note that optimal conditions will vary depending on the cell line and specific experimental goals.
| Parameter | Cell Line Example | Typical Range | Notes |
| Cell Viability/Proliferation Assay Concentration | T47D (breast cancer) | 10 nM - 10 µM | A dose-dependent inhibition of proliferation is expected. |
| Incubation Time (Proliferation) | T47D | 3 - 10 days | Longer incubation times may be necessary to observe significant effects on cell proliferation. |
| Western Blot this compound Concentration | ISHIKAWA (uterine cancer) | 1 µM - 10 µM | Effective for observing changes in PR phosphorylation. |
| Western Blot Incubation Time | ISHIKAWA | 24 - 72 hours | Time-dependent effects on protein expression can be observed. |
| qPCR this compound Concentration | T47D | 100 nM - 1 µM | To assess changes in the expression of PR target genes. |
| qPCR Incubation Time | T47D | 24 - 48 hours | Sufficient time for transcriptional changes to occur. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
PR-positive cells (e.g., T47D)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired period (e.g., 3, 5, or 7 days).
-
At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Western Blot for Progesterone Receptor and Downstream Targets
This protocol provides a framework for analyzing protein expression changes in response to this compound treatment.
Materials:
-
Cell lysates from this compound- and vehicle-treated cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PR, anti-phospho-PR, anti-Cyclin D1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentrations of this compound or vehicle for the specified time.
-
Lyse the cells in a suitable lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-PR at 1:1000 dilution, anti-Cyclin D1 at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control.
qPCR for PR Target Gene Expression
This protocol outlines the steps to measure changes in the mRNA levels of PR target genes following this compound treatment.
Materials:
-
RNA from this compound- and vehicle-treated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., PGR, CCND1, MYC) and reference genes (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR system
Procedure:
-
Treat cells with this compound or vehicle for the desired duration.
-
Extract total RNA from the cells and assess its quality and quantity.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Set up the qPCR reactions with the cDNA, primers, and master mix.
-
Run the qPCR program on a real-time PCR system.
-
Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to the expression of stable reference genes.
-
Calculate the fold change in gene expression in this compound-treated samples relative to the vehicle control.
Mandatory Visualizations
Caption: this compound's mechanism of action as a progesterone receptor antagonist.
Caption: A typical experimental workflow for in vitro studies with this compound.
Caption: Simplified progesterone receptor (PR) signaling pathway and the inhibitory action of this compound.
References
- 1. Phase I study of this compound, a type I antiprogestin, in female patients with previously treated recurrent or metastatic progesterone receptor-expressing cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a progesterone receptor antagonist, as first-line therapy in primary breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Onapristone Formulations: A Technical Comparison of Extended-Release and Immediate-Release Payloads
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of onapristone extended-release (ER) and immediate-release (IR) formulations based on findings from clinical studies. The information is presented in a question-and-answer format to address specific experimental and troubleshooting concerns.
Frequently Asked Questions (FAQs)
Q1: What are the key pharmacokinetic differences between this compound ER and IR formulations?
A1: The primary pharmacokinetic distinction lies in the rate of absorption and subsequent peak plasma concentrations. The extended-release formulation was designed to mitigate the liver function test (LFT) elevations observed with the immediate-release version by reducing the maximum plasma concentration (Cmax).[1][2]
A Phase I study (NCT02052128) directly compared the pharmacokinetics of this compound ER (50 mg twice daily) and IR (100 mg once daily). The ER formulation resulted in a median Cmax on day 1 that was more than two times lower than that of the IR formulation.[3] The time to reach Cmax (Tmax) was also delayed with the ER formulation, indicating a slower absorption rate.[3] Despite the lower Cmax, the steady-state trough concentrations (Cmin-ss) for both formulations were similar.[3] Pharmacokinetic modeling also revealed that the ER formulation exhibits less variability compared to the IR formulation.
Q2: How do the safety profiles of this compound ER and IR compare, particularly concerning hepatotoxicity?
A2: The development of the this compound ER formulation was specifically aimed at addressing the hepatotoxicity concerns associated with the IR formulation. Earlier clinical trials with the IR formulation were halted due to an unacceptable incidence of severe liver enzyme elevations.
Pooled data from two Phase I-II studies (NCT02052128 and NCT02049190) involving 88 patients treated with this compound ER showed that elevated alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels were more common in patients with liver metastases (20%) compared to those without (6.3%). However, of the five patients with grade 3 or higher ALT elevations, four were assessed as unrelated to the extended-release this compound. These findings suggest that the ER formulation, by reducing peak drug exposure, may be associated with a reduced risk of hepatotoxicity.
Q3: What is the established mechanism of action for this compound?
A3: this compound is a Type I progesterone receptor (PR) antagonist. It functions by binding to the progesterone receptor and inhibiting its activation, which in turn prevents the expression of genes that are responsive to progesterone. This action can inhibit the proliferative effects mediated by the progesterone receptor in cancer cells that overexpress it. Unlike some other antiprogestins, this compound prevents the PR complex from binding to DNA.
Experimental Protocols
Phase I Study (NCT02052128) Methodology
This open-label, multicenter, randomized, parallel-group, phase 1 study was designed to determine the recommended phase 2 dose of this compound ER and to compare the safety and pharmacokinetics of the ER and IR formulations.
-
Patient Population: Female patients (≥18 years) with recurrent or metastatic progesterone receptor-expressing cancers.
-
Treatment Arms:
-
This compound ER tablets: 10, 20, 30, 40, or 50 mg administered orally twice daily (BID).
-
This compound IR tablets: 100 mg administered orally once daily (QD).
-
-
Pharmacokinetic Sampling:
-
ER Formulation (Day 1): Blood samples were collected at 0, 1, 2, 4, 6, 8, and 12 hours post-dose.
-
IR Formulation (Day 1): Blood samples were collected at 0, 1, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
-
Steady-State Trough Concentrations: Samples were taken on days 8, 29, and 57 just before drug intake for both formulations.
-
-
Analytical Method: this compound plasma concentrations were measured using validated ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS).
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound ER vs. IR (Day 1)
| Parameter | This compound ER (50 mg BID) | This compound IR (100 mg QD) |
| Median Cmax | >2x Lower than IR | - |
| Median Tmax | 2.5 hours | 1 hour |
Data from a Phase I-II clinical study (NCT02052128)
Table 2: Steady-State Trough Concentrations (Cmin-ss)
| Formulation | Median Cmin-ss |
| This compound ER (50 mg BID) | 1835 ng/mL |
| This compound IR (100 mg QD) | 1504 ng/mL |
Data from days 8, 29, and 57 of a Phase I-II clinical study (NCT02052128)
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase I study of this compound, a type I antiprogestin, in female patients with previously treated recurrent or metastatic progesterone receptor-expressing cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Extended Release: Safety Evaluation from Phase I–II Studies with an Emphasis on Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Onapristone and Other Progesterone Receptor Antagonists for Researchers
For researchers and drug development professionals, this guide provides a comprehensive comparison of Onapristone with other key progesterone receptor (PR) antagonists, including Mifepristone, Ulipristal Acetate, Lonaprisan, and Telapristone. The information is presented to facilitate an objective evaluation of their performance based on available experimental data.
Introduction to Progesterone Receptor Antagonists
Progesterone receptor (PR) antagonists are a class of compounds that bind to and block the effects of progesterone, a key hormone in female reproductive health and a driver in certain cancers. These antagonists are broadly classified based on their mechanism of action and their spectrum of activity, ranging from pure antagonists to selective progesterone receptor modulators (SPRMs) with mixed agonist-antagonist profiles. Their therapeutic potential is being actively explored in oncology, particularly for hormone receptor-positive breast and gynecological cancers, as well as in various gynecological conditions like endometriosis and uterine fibroids.
This compound (ZK 98299) is a "pure" or "full" PR antagonist, categorized as a Type I antagonist. Its primary mechanism involves preventing the progesterone receptor from dimerizing and binding to DNA, thereby completely blocking progesterone-mediated gene transcription[1][2][3][4][5]. This contrasts with other antagonists like Mifepristone, a Type II antagonist, which allows DNA binding but prevents transcriptional activation. This fundamental difference in their interaction with the PR signaling pathway underpins their distinct biological effects and clinical profiles.
Comparative Analysis of Performance
To provide a clear overview, this section summarizes the performance of this compound and its alternatives in terms of their binding characteristics and clinical efficacy.
Binding Affinity and Selectivity
The efficacy and off-target effects of a PR antagonist are largely determined by its binding affinity and selectivity for the progesterone receptor over other steroid receptors, such as the glucocorticoid (GR), androgen (AR), and mineralocorticoid (MR) receptors.
| Compound | Progesterone Receptor (PR) | Glucocorticoid Receptor (GR) | Androgen Receptor (AR) | Mineralocorticoid Receptor (MR) |
| This compound | Kd: 11.6 nM (human endometrium), 11.9 nM (human myometrium) | Reduced affinity compared to Mifepristone | Low affinity | - |
| Mifepristone (RU486) | IC50: 0.2 nM | IC50: 2.6 nM | Moderate affinity | Low affinity |
| Ulipristal Acetate | High affinity (antagonist/partial agonist) | Lower affinity than Mifepristone | - | - |
| Lonaprisan | IC50: 2.5 pM (PR-B), 3.6 pM (PR-A) | Low affinity | Low affinity | - |
| Telapristone Acetate | High affinity (similar to Mifepristone for rabbit uterine PR) | Some activity | No significant activity | No significant activity |
Note: Data is compiled from various sources and may not be directly comparable due to different experimental conditions. Kd (dissociation constant) and IC50 (half-maximal inhibitory concentration) are measures of binding affinity, with lower values indicating higher affinity.
This compound demonstrates high affinity for the progesterone receptor. While it possesses some antiglucocorticoid activity, it is reported to be reduced compared to Mifepristone. Lonaprisan exhibits very high potency for both PR-A and PR-B isoforms with low affinity for other steroid receptors. Telapristone acetate also shows high PR affinity, comparable to Mifepristone in some studies.
Clinical Efficacy
The clinical utility of these antagonists has been investigated in various settings, primarily in breast cancer and gynecological disorders. The following table summarizes key clinical trial findings.
| Compound | Indication | Clinical Trial Phase | Key Efficacy Results | Notable Side Effects |
| This compound | Metastatic Breast Cancer (tamoxifen-resistant) | Phase II | 10% Overall Response Rate (ORR), 49% Clinical Benefit Rate (CBR) | Hepatotoxicity (elevated liver enzymes) |
| Metastatic Breast Cancer (first-line) | Phase II | 56% ORR, 67% CBR | Hepatotoxicity | |
| Recurrent PR+ Gynecological Cancers | Phase I (ONA-ER) | 17% CBR in heavily pretreated patients | Well-tolerated, liver enzyme elevation mainly in patients with liver metastases | |
| Mifepristone | Metastatic Breast Cancer | Phase II | Modest activity reported | - |
| Endometriosis | - | Reduction in visible disease and clinical symptoms | - | |
| Lonaprisan | Metastatic Breast Cancer (second-line) | Phase II | No complete/partial responses; 21% (25mg) and 7% (100mg) had stable disease ≥ 6 months | Fatigue, hot flush, dyspnea, nausea |
| Telapristone Acetate | Early-stage Breast Cancer | Phase II | Under investigation | - |
This compound initially showed promising efficacy in breast cancer, particularly in the first-line setting, but its development was halted due to concerns about hepatotoxicity. The development of an extended-release formulation (ONA-ER) aims to mitigate this liver toxicity by reducing peak plasma concentrations. Clinical trials with Mifepristone and Lonaprisan in breast cancer have shown more modest results. Telapristone acetate is currently being investigated in early-stage breast cancer.
Mechanisms of Action and Signaling Pathways
The distinct mechanisms of action of these antagonists lead to different downstream effects on progesterone receptor signaling.
Progesterone Receptor Signaling Pathway
Progesterone, upon binding to its intracellular receptor, induces a conformational change, leading to receptor dimerization, nuclear translocation, and binding to progesterone response elements (PREs) on the DNA. This complex then recruits co-activators to initiate the transcription of target genes involved in cell proliferation, differentiation, and survival.
Differential Effects of Progesterone Receptor Antagonists
The various classes of PR antagonists interrupt this pathway at different points, leading to distinct cellular outcomes.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are outlines of key methodologies.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of test compounds for the progesterone receptor.
Materials:
-
Purified recombinant human progesterone receptor
-
Radiolabeled progesterone ligand (e.g., [³H]-Progesterone)
-
Test compounds (this compound, Mifepristone, etc.)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Glass fiber filters
-
Scintillation fluid and counter
Workflow:
Protocol:
-
Incubation: A constant concentration of the radiolabeled progesterone ligand and varying concentrations of the unlabeled test compound are incubated with the purified progesterone receptor in the assay buffer.
-
Equilibration: The mixture is incubated at a specific temperature for a sufficient time to reach binding equilibrium.
-
Separation: The reaction mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value is determined from the resulting dose-response curve. The Ki value is then calculated using the Cheng-Prusoff equation.
Clinical Trial Methodology: Phase II Study of this compound in Breast Cancer (Illustrative Example)
This section outlines a typical methodology for a Phase II clinical trial evaluating a PR antagonist.
Objective: To assess the efficacy and safety of this compound in patients with progesterone receptor-positive metastatic breast cancer.
Study Design: Open-label, single-arm, multicenter Phase II trial.
Patient Population:
-
Postmenopausal women with histologically confirmed ER-positive, PR-positive metastatic breast cancer.
-
Evidence of disease progression after prior endocrine therapy.
-
Measurable disease according to RECIST criteria.
-
Adequate organ function.
Treatment:
-
This compound administered orally at a specified dose and schedule (e.g., 100 mg daily).
-
Treatment continues until disease progression or unacceptable toxicity.
Assessments:
-
Tumor Response: Assessed by imaging (CT or MRI) every 8 weeks, evaluated according to RECIST criteria.
-
Safety: Monitored through regular clinical evaluations, laboratory tests (including liver function tests), and recording of adverse events.
-
Pharmacokinetics: Blood samples collected to determine the pharmacokinetic profile of this compound.
Endpoints:
-
Primary Endpoint: Overall Response Rate (ORR), defined as the proportion of patients with a complete or partial response.
-
Secondary Endpoints: Clinical Benefit Rate (CBR), Progression-Free Survival (PFS), Duration of Response (DOR), and safety profile.
Conclusion
This compound, as a pure progesterone receptor antagonist, offers a distinct mechanism of action compared to other PR modulators. While its clinical development has been hampered by hepatotoxicity concerns, the development of an extended-release formulation may offer a more favorable safety profile. The comparative data presented in this guide highlights the varying potencies, selectivities, and clinical efficacies among the different PR antagonists. For researchers in this field, a thorough understanding of these differences is essential for designing future studies and developing novel therapeutic strategies targeting the progesterone receptor pathway. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of these agents in various clinical settings.
References
- 1. Classical and Non-Classical Progesterone Signaling in Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trial.medpath.com [trial.medpath.com]
- 3. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I study of this compound, a type I antiprogestin, in female patients with previously treated recurrent or metastatic progesterone receptor-expressing cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Onapristone and Ulipristal Acetate: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of Onapristone and ulipristal acetate, two critical modulators of the progesterone receptor. This analysis is supported by experimental data to delineate their distinct pharmacological profiles and therapeutic applications.
Introduction: Differentiating Progesterone Receptor Modulators
This compound and ulipristal acetate are both synthetic steroids that target the progesterone receptor (PR), a key player in reproductive endocrinology and a therapeutic target in various pathologies. However, their mechanisms of action at the molecular level are distinct. This compound is classified as a pure progesterone receptor antagonist, also known as a Type I antiprogestin.[1][2] In contrast, ulipristal acetate is a selective progesterone receptor modulator (SPRM), exhibiting a mixed profile of both agonistic and antagonistic activities depending on the target tissue and the specific physiological context.[3][4][5] This fundamental difference in their interaction with the PR dictates their downstream effects and clinical utility.
Pharmacological Profile: A Head-to-Head Comparison
The functional differences between this compound and ulipristal acetate are rooted in their binding affinities for the progesterone receptor and other steroid hormone receptors.
Data Presentation: Receptor Binding Affinity and Clinical Efficacy
The following tables summarize the available quantitative data for the receptor binding affinities and clinical efficacy of this compound and ulipristal acetate.
| Receptor | This compound | Ulipristal Acetate |
| Progesterone Receptor (PR) | High Affinity (Antagonist) | High Affinity (Partial Agonist/Antagonist) |
| Glucocorticoid Receptor (GR) | Weak Affinity | Moderate Affinity (Antagonist) |
| Androgen Receptor (AR) | Weak Affinity | Weak to Negligible Affinity |
| Mineralocorticoid Receptor (MR) | Weak Affinity | Negligible Affinity |
| Estrogen Receptor (ER) | Negligible Affinity | Negligible Affinity |
Table 1: Comparative Steroid Receptor Binding Profiles.
| Indication | This compound | Ulipristal Acetate |
| Uterine Fibroids | Limited recent clinical trial data for this indication. | Amenorrhea Rates (12 weeks): 40.5-57.3% with 5-10 mg daily. Fibroid Volume Reduction: Median reduction of 45% after one 3-month course, with further reductions in subsequent courses. |
| Breast Cancer | Clinical Benefit Rate (Metastatic): 67% in hormone therapy-naïve patients; 49-50% in tamoxifen-resistant patients. | Investigational for this indication. |
| Emergency Contraception | Not a primary indication. | Effective within 120 hours of unprotected intercourse. |
Table 2: Summary of Clinical Efficacy Data.
Mechanism of Action and Signaling Pathways
The distinct clinical profiles of this compound and ulipristal acetate arise from their differential modulation of the progesterone receptor signaling pathway.
This compound: The Pure Antagonist
As a Type I antiprogestin, this compound acts as a pure competitive antagonist of the progesterone receptor. Upon binding to the PR, it induces a conformational change that prevents the receptor from dimerizing and binding to progesterone response elements (PREs) on the DNA. This effectively blocks the initiation of gene transcription that would normally be triggered by progesterone.
Ulipristal Acetate: The Selective Modulator
Ulipristal acetate's mechanism is more complex. As an SPRM, its binding to the PR can result in either antagonistic or partial agonistic effects. This tissue-specific activity is thought to be due to differential recruitment of co-activators and co-repressors to the PR-ligand complex, leading to varied transcriptional outcomes in different cell types. For example, in uterine fibroid cells, it primarily exerts an anti-proliferative and pro-apoptotic effect.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of these compounds. Below are representative protocols for key in vitro assays.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound and ulipristal acetate for the progesterone receptor.
Materials:
-
Purified progesterone receptor
-
Radiolabeled progesterone (e.g., [³H]-progesterone)
-
Unlabeled progesterone (for standard curve)
-
This compound and ulipristal acetate
-
Assay buffer
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of unlabeled progesterone, this compound, and ulipristal acetate in the assay buffer.
-
Incubation: In a multi-well plate, combine the purified progesterone receptor, a fixed concentration of radiolabeled progesterone, and varying concentrations of the unlabeled competitor (progesterone, this compound, or ulipristal acetate).
-
Equilibration: Incubate the mixture at a specified temperature for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of specific binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation.
Progesterone Receptor Transactivation Assay
This cell-based assay measures the ability of a compound to activate or inhibit gene expression mediated by the progesterone receptor.
Objective: To characterize the functional activity (agonist vs. antagonist) of this compound and ulipristal acetate at the progesterone receptor.
Materials:
-
Mammalian cell line (e.g., HeLa, T47D)
-
Expression vector for the human progesterone receptor
-
Reporter plasmid containing a progesterone response element (PRE) linked to a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound and ulipristal acetate
-
Luciferase assay reagent and luminometer
Procedure:
-
Cell Culture and Transfection: Culture the chosen cell line and co-transfect with the progesterone receptor expression vector and the PRE-reporter plasmid.
-
Compound Treatment: After transfection, treat the cells with varying concentrations of this compound or ulipristal acetate, alone (to test for agonist activity) or in the presence of a known progesterone agonist (to test for antagonist activity).
-
Incubation: Incubate the cells for a period sufficient to allow for gene expression (typically 24-48 hours).
-
Cell Lysis: Lyse the cells to release the reporter protein (luciferase).
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control plasmid). Plot the normalized luciferase activity against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Conclusion
This compound and ulipristal acetate, while both targeting the progesterone receptor, represent distinct classes of pharmacological agents. This compound's pure antagonistic profile has positioned it primarily for investigation in hormone-dependent cancers. Ulipristal acetate's selective modulatory activity has led to its successful application in the management of uterine fibroids and as an emergency contraceptive. The choice between these compounds for therapeutic development is contingent on the desired clinical outcome and the specific cellular context of the target tissue. A thorough understanding of their differential molecular mechanisms, as detailed in this guide, is paramount for advancing research in progesterone receptor-targeted therapies.
References
- 1. Facebook [cancer.gov]
- 2. Phase I study of this compound, a type I antiprogestin, in female patients with previously treated recurrent or metastatic progesterone receptor-expressing cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ulipristal Acetate? [synapse.patsnap.com]
- 4. Ulipristal acetate - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
Head-to-Head Comparison: Onapristone vs. Telapristone in Progesterone Receptor Modulation
A Detailed Guide for Researchers and Drug Development Professionals
Introduction
Onapristone and Telapristone are two prominent steroidal modulators of the progesterone receptor (PR), a key player in various physiological and pathological processes. While both compounds target the PR, their distinct mechanisms of action classify them into different categories of receptor modulators, leading to divergent biological effects and clinical applications. This compound is characterized as a pure progesterone receptor antagonist (a Type I antagonist), whereas Telapristone is a selective progesterone receptor modulator (SPRM) exhibiting a mixed profile of agonist and antagonist activities. This guide provides a comprehensive head-to-head comparison of this compound and Telapristone, summarizing their biochemical properties, mechanisms of action, and available clinical data.
Molecular and Biochemical Properties
A direct comparison of the binding affinities of this compound and Telapristone for the progesterone receptor and other steroid receptors is crucial for understanding their selectivity and potential off-target effects. The following table summarizes available quantitative data.
| Property | This compound | Telapristone Acetate | Reference Compound |
| Classification | Pure Progesterone Receptor Antagonist (Type I) | Selective Progesterone Receptor Modulator (SPRM) | - |
| Progesterone Receptor (PR) Binding | High Affinity | High Affinity | - |
| Relative Binding Affinity for human PR-A and PR-B | Not explicitly quantified in retrieved results. | 2- to 3-fold less effective than mifepristone.[1] | Mifepristone |
| Glucocorticoid Receptor (GR) Binding | Cross-reactivity with GR has been noted, raising concerns about hepatotoxicity. | Reduced antiglucocorticoid activity compared to other PR modulators.[2] | - |
Note: Specific Ki or IC50 values for this compound were not available in the retrieved search results. The data for Telapristone is presented relative to Mifepristone.
Mechanism of Action at the Molecular Level
The differential effects of this compound and Telapristone stem from their distinct interactions with the progesterone receptor and its subsequent downstream signaling.
This compound: As a Type I antagonist, this compound functions by preventing the progesterone receptor from undergoing a conformational change necessary for its activation. This includes inhibiting the dimerization of PR monomers and, consequently, preventing the receptor from binding to progesterone response elements (PREs) on the DNA.[3][4] This complete blockade of PR-mediated gene transcription makes this compound a pure antagonist.
Telapristone: In contrast, Telapristone, as an SPRM, demonstrates a more complex mechanism. Upon binding to the PR, it induces a unique receptor conformation that results in a mixed agonist/antagonist profile. Studies have shown that Telapristone reduces the overall recruitment of the progesterone receptor to the chromatin.[5] Furthermore, it significantly alters the recruitment of coregulatory proteins to the PR complex. Specifically, Telapristone has been shown to promote the interaction of PR with corepressors like TRPS1, while potentially inhibiting the binding of coactivators. This modulation of coregulator binding is a key determinant of its tissue-specific agonist and antagonist effects.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways of this compound and Telapristone.
References
- 1. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Phase I study of this compound, a type I antiprogestin, in female patients with previously treated recurrent or metastatic progesterone receptor-expressing cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basket study of oral progesterone antagonist this compound extended release in progesterone receptor-positive recurrent granulosa cell, low-grade serous ovarian cancer, or endometrioid endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Telapristone Acetate (CDB4124) on Progesterone Receptor Action in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of Onapristone's impact on different cancer types
For Researchers, Scientists, and Drug Development Professionals
Onapristone, a potent and selective progesterone receptor (PR) antagonist, has demonstrated significant anti-tumor activity across a spectrum of hormone-driven cancers. This guide provides a comparative overview of this compound's impact on various cancer types, supported by available preclinical and clinical data. Its primary mechanism of action involves blocking the progesterone receptor, thereby inhibiting PR-mediated gene transcription and subsequent tumor cell proliferation.[1] An extended-release formulation (ONA-XR) has been developed to mitigate hepatic side effects observed with earlier formulations.
Quantitative Analysis of this compound's Efficacy
The following tables summarize the available quantitative data on the efficacy of this compound in different cancer types from both preclinical and clinical studies.
Table 1: Preclinical Efficacy of this compound in Cancer Cell Lines and Xenograft Models
| Cancer Type | Model System | Treatment | Outcome | Source |
| Breast Cancer | DMBA-induced mammary tumors in rats | This compound (5 mg/kg) | Tumor growth inhibition (not statistically significant at this dose) | [2] |
| Patient-Derived Xenograft (PDX) model (BC1117, PR high) | This compound (monotherapy) | Decreased tumor growth | ||
| Patient-Derived Xenograft (PDX) model (BC1117, PIK3CA-mutated) | This compound + Fulvestrant + Palbociclib | Significantly increased anti-tumor activity compared to Fulvestrant + Palbociclib, with some xenografts showing tumor regression | ||
| Gastrointestinal Cancer | RD19 (gastric) xenografts in female mice | This compound + Estrogen (E2) | Reduced E2-stimulated tumor growth | [3] |
| PAN-1 (pancreatic) xenografts | This compound | Inhibited E2-stimulated tumor growth | ||
| AP5LV (colorectal) xenografts in female mice | This compound | Reduced the number of tumor nodules |
Table 2: Clinical Efficacy of this compound in Various Cancer Types
| Cancer Type | Study Phase | Treatment | Overall Response Rate (ORR) | Clinical Benefit Rate (CBR) | Progression-Free Survival (PFS) | Source |
| Breast Cancer | Phase I/II | This compound (monotherapy, hormone therapy-naïve) | 56% | 67% | Median: 14 months | |
| Phase I/II | This compound (monotherapy, tamoxifen-resistant) | 10% | 49% | - | ||
| Phase I (heavily pre-treated) | This compound ER | - | 17% | - | ||
| Endometrial Cancer | Phase II (OATH trial, preliminary data) | This compound XR + Anastrozole | 22% | - | 4-month PFS rate: 77% | |
| Ovarian Cancer (Granulosa Cell Tumor) | Phase II Basket Trial | This compound XR | 0% | 35.7% | 12-month PFS rate: 14.3% | |
| Ovarian Cancer (Low-Grade Serous) | Phase II Basket Trial | This compound XR | 0% | 50% | Median PFS: 4.4 months | |
| Prostate Cancer | Phase I/II | This compound ER | - | - | - |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: Progesterone Receptor Antagonism
This compound functions as a pure antagonist of the progesterone receptor. In normal physiological processes, progesterone binds to its receptor, leading to receptor dimerization, phosphorylation, and subsequent binding to progesterone response elements (PREs) on DNA. This interaction initiates the transcription of target genes involved in cell proliferation and survival. This compound competitively binds to the PR, preventing the conformational changes necessary for its activation. This blockade inhibits the recruitment of coactivators and prevents the receptor from binding to DNA, thereby halting the transcription of progesterone-dependent genes.
Caption: this compound competitively inhibits progesterone binding to its receptor, preventing downstream gene transcription.
Experimental Workflow: In Vivo Xenograft Study
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a patient-derived xenograft (PDX) model of breast cancer.
Caption: A generalized workflow for assessing this compound's efficacy in a patient-derived xenograft model.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for assessing the effect of this compound on the viability of cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., T47D, MCF-7 for breast cancer) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%) using a dose-response curve.
In Vivo Xenograft Model Study
This protocol provides a general framework for evaluating the in vivo anti-tumor activity of this compound.
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or nude mice) for the engraftment of human cancer cells or patient-derived tumor tissue.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells or implant a small fragment of patient-derived tumor tissue into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), measure tumor dimensions with calipers two to three times per week.
-
Randomization and Treatment: When tumors reach the desired size, randomize the mice into treatment and control groups. Administer this compound (e.g., via oral gavage or subcutaneous injection) at a predetermined dose and schedule. The control group should receive the vehicle used to dissolve this compound.
-
Data Collection: Continue to monitor tumor growth and the general health of the mice throughout the study. Record body weights as an indicator of toxicity.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a specified treatment duration.
-
Tissue Collection and Analysis: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor tissue can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67) and another portion can be snap-frozen for molecular analysis (e.g., gene expression profiling).
-
Statistical Analysis: Compare the tumor growth rates and final tumor volumes between the this compound-treated and control groups using appropriate statistical methods to determine the significance of any anti-tumor effect.
References
- 1. Phase I study of this compound, a type I antiprogestin, in female patients with previously treated recurrent or metastatic progesterone receptor-expressing cancers | PLOS One [journals.plos.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. The effect of this compound, a progesterone antagonist, on the growth of human gastrointestinal cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Onapristone
For Immediate Implementation by Laboratory Personnel
The proper disposal of Onapristone, a progesterone receptor antagonist with potential antineoplastic activity, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.[1] As a substance classified with reproductive toxicity, stringent disposal protocols must be followed in accordance with federal, state, and local regulations.[1] This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound waste in a research environment.
I. Hazard Identification and Essential Precautions
This compound is categorized as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it poses a significant health risk.
| Hazard Classification | GHS Hazard Statement |
| Reproductive Toxicity | H360: May damage fertility or the unborn child[1] |
Due to this classification, all personnel handling this compound must adhere to strict safety protocols, including the use of appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling of the compound, especially when in powdered form, should be conducted within a certified chemical fume hood to prevent inhalation.
II. Step-by-Step Disposal Protocol for this compound Waste
The following procedures are mandatory for the disposal of all forms of this compound waste, including pure compound, contaminated labware, and solutions.
Step 1: Waste Segregation and Collection
-
Immediate Segregation: At the point of generation, all this compound waste must be segregated from non-hazardous waste streams.
-
Designated Waste Container: Collect all this compound waste in a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and must have a secure, leak-proof lid.
-
No Mixing of Incompatibles: Do not mix this compound waste with other incompatible chemical wastes.
Step 2: Labeling of Hazardous Waste Containers
-
Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."
-
Hazard Communication: The appropriate GHS hazard pictogram for "Health Hazard" must be prominently displayed on the label.
Step 3: Storage of this compound Waste
-
Secure Storage Area: Store the sealed waste container in a designated, secure area within the laboratory. This area should be away from general traffic and incompatible materials.
-
Secondary Containment: The primary waste container should be placed within a larger, chemically resistant secondary container to mitigate any potential spills or leaks.
-
Limited Accumulation: Adhere to institutional and regulatory limits for the volume of hazardous waste stored in the laboratory (e.g., not exceeding 10 gallons).
Step 4: Disposal of Empty this compound Containers
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or another solvent capable of removing the residue).
-
Rinsate as Hazardous Waste: The rinsate from this cleaning process is considered hazardous and must be collected in the designated this compound hazardous waste container.
-
Container Disposal: After triple rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, provided the label has been defaced. Always confirm this with your institution's Environmental Health and Safety (EHS) office.
Step 5: Arranging for Final Disposal
-
Contact EHS: Once the waste container is full, or approaching the designated storage time limit, contact your institution's EHS department to arrange for a waste pickup.
-
Professional Disposal: this compound waste must be disposed of through a licensed hazardous waste management vendor. The final disposal method is typically high-temperature incineration.
-
Documentation: Ensure that all necessary paperwork for the waste pickup is completed accurately and retained for your records, as required by regulations.
Prohibited Disposal Methods:
-
DO NOT dispose of this compound waste down the sink or in any sewer drain.
-
DO NOT discard this compound waste in the regular trash or with biohazardous waste.
-
DO NOT allow this compound waste to be disposed of via evaporation in a fume hood.
III. Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
